molecular formula C12H14N2O3 B7721681 Benzyl 2-oxopiperazine-1-carboxylate CAS No. 889958-20-7

Benzyl 2-oxopiperazine-1-carboxylate

Cat. No.: B7721681
CAS No.: 889958-20-7
M. Wt: 234.25 g/mol
InChI Key: NQMRIGCEHSYQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-oxopiperazine-1-carboxylate (CAS 889958-20-7) is a valuable 2-oxopiperazine framework used in organic synthesis and pharmaceutical research. The 2-oxopiperazine scaffold is a privileged structure found in numerous biologically active compounds and is a key intermediate for generating molecular diversity in drug discovery . This compound serves as a versatile building block for the synthesis of peptidomimetics and heterocyclic scaffolds , which are crucial for developing protein-protein interaction (PPI) inhibitors and other therapeutic agents . Researchers utilize this and related compounds in multicomponent reactions, such as the Ugi reaction, to create rigid, heterocyclic systems that can function as β-turn mimetics . The benzyloxycarbonyl (Cbz) group acts as a protective group for the secondary amine, offering selective deprotection strategies . With a molecular formula of C12H14N2O3 and a molecular weight of 234.25 g/mol , this reagent is an essential tool for medicinal chemists. This product is intended for research purposes and is not for diagnostic or therapeutic use. Handle with appropriate care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-oxopiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11-8-13-6-7-14(11)12(16)17-9-10-4-2-1-3-5-10/h1-5,13H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMRIGCEHSYQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625724
Record name Benzyl 2-oxopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889958-20-7
Record name Benzyl 2-oxopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Piperazine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzyl 2-oxopiperazine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its unique conformational flexibility and ability to engage in multiple non-covalent interactions allow it to serve as a versatile building block for targeting a wide array of biological receptors and enzymes. This guide focuses on a key derivative, this compound, a heterocyclic compound that combines the piperazine core with a protective benzyloxycarbonyl (Cbz) group. This strategic combination makes it an invaluable intermediate for the synthesis of complex, high-value pharmaceutical compounds, particularly in the development of therapeutics for neurological disorders.[1]

It is important to note that while the query specifies "2-oxopiperazine," the predominantly available and characterized isomer in chemical literature and supplier catalogs is Benzyl 3-oxopiperazine-1-carboxylate (CAS 78818-15-2) . This document will focus on this well-documented isomer, which is often referred to interchangeably in some contexts. We will explore its chemical identity, physicochemical properties, synthesis, applications, and safety protocols, providing a comprehensive resource for researchers in drug development.

PART 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's structure and properties is the foundation of its application in research and development.

Chemical Structure and Identifiers

Benzyl 3-oxopiperazine-1-carboxylate is structurally defined by a six-membered piperazine ring containing an amide carbonyl (oxo group) at the 3-position and a benzyloxycarbonyl group attached to the nitrogen at the 1-position. This Cbz group serves as a critical protecting group in multi-step syntheses, preventing the secondary amine from undergoing unintended reactions while allowing for selective modification at other positions.

Caption: Chemical structure of Benzyl 3-oxopiperazine-1-carboxylate.

Key Identifiers:

  • IUPAC Name: benzyl 3-oxopiperazine-1-carboxylate[2][3]

  • CAS Number: 78818-15-2[2][4]

  • Molecular Formula: C₁₂H₁₄N₂O₃[2][3][5]

  • Common Synonyms: 1-Cbz-3-oxopiperazine, 4-Benzyloxycarbonyl-2-piperazinone, 3-Oxopiperazine-1-carboxylic acid benzyl ester, 1-Carbobenzoxy-3-oxopiperazine[2]

Physicochemical Data

The physical properties of the compound are critical for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies.

PropertyValueSource(s)
Molecular Weight 234.25 g/mol [2][6]
Appearance White to off-white crystalline powder
Melting Point 117.0 - 121.0 °C
Purity Typically >98% (by HPLC)
Solubility Sparingly soluble in water; soluble in organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate.[7][8]
SMILES C1CN(CC(=O)N1)C(=O)OCC2=CC=CC=C2[2][5]
InChIKey BAHFPJFBMJTOPU-UHFFFAOYSA-N[2][5]

PART 2: Synthesis and Experimental Protocols

The synthesis of Benzyl 3-oxopiperazine-1-carboxylate is a standard procedure in organic chemistry, relying on the protection of a cyclic amine. The causality behind this choice is to functionalize one nitrogen atom selectively while the other remains available for subsequent reactions or contributes to the final structure.

Synthetic Workflow: N-Protection of 2-Oxopiperazine

The most direct synthetic route involves the reaction of commercially available 2-oxopiperazine with benzyl chloroformate (CbzCl). This reaction is a classic example of amine protection using a carbamate linkage, which is stable under many reaction conditions but can be readily cleaved when desired.

Caption: General workflow for the synthesis of Benzyl 3-oxopiperazine-1-carboxylate.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis can be confirmed at each stage by thin-layer chromatography (TLC) and finalized with spectroscopic analysis.

Materials:

  • 2-Oxopiperazine (1.0 eq)[9]

  • Benzyl chloroformate (1.1 eq)

  • Triethylamine (1.2 eq) or Sodium Bicarbonate (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-oxopiperazine (1.0 eq) and dissolve it in anhydrous DCM.

  • Basification: Add triethylamine (1.2 eq) to the solution. The purpose of the base is to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and prevent potential side reactions.

  • Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Monitor the reaction progress by TLC.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours or until the starting material is consumed as indicated by TLC.

  • Quenching and Extraction: Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure white solid product.

PART 3: Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a sophisticated building block. Its value lies in providing a rigid, three-dimensional scaffold that can be elaborated into more complex molecules with specific biological activities.

  • Scaffold for Neurological Drug Candidates: The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS). This intermediate serves as a precursor for compounds designed to interact with G-protein coupled receptors (GPCRs) or ion channels involved in neurotransmission.[1]

  • Intermediate for Enzyme Inhibitors: The structure can be modified to create potent and selective enzyme inhibitors. For instance, derivatives of piperazine have been investigated as inhibitors of cholinesterases, which are key targets in Alzheimer's disease therapy.[10][11] The benzyl group can provide crucial π-π stacking or hydrophobic interactions within an enzyme's active site.[12]

  • Synthetic Versatility: The Cbz protecting group is stable to a wide range of reagents, allowing for chemical modifications at other parts of the molecule. It can be cleanly removed via catalytic hydrogenation, a mild and efficient deprotection method that is compatible with many other functional groups, thus revealing the secondary amine for further functionalization.[13]

PART 4: Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is non-negotiable. Standard spectroscopic methods provide a definitive fingerprint of the molecule.

  • ¹H NMR (Proton NMR): The spectrum will show characteristic signals for the aromatic protons of the benzyl group (typically a multiplet around 7.3-7.4 ppm), a sharp singlet for the two benzylic protons (-O-CH₂-Ph) around 5.2 ppm, and complex multiplets for the methylene protons of the piperazine ring.

  • ¹³C NMR (Carbon NMR): Key signals include the two carbonyl carbons (one for the amide and one for the carbamate) in the 155-170 ppm region, multiple peaks in the 127-136 ppm range for the aromatic carbons, the benzylic carbon around 67 ppm, and several signals for the saturated carbons of the piperazine ring between 40-50 ppm.[2][14]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong carbonyl (C=O) stretching bands. The amide carbonyl typically appears around 1650-1680 cm⁻¹, while the carbamate carbonyl appears at a higher frequency, around 1690-1710 cm⁻¹.[2]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show a strong peak for the protonated molecule [M+H]⁺ at m/z 235.1, confirming the molecular weight.[5]

PART 5: Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

GHS Hazard Classification

Benzyl 3-oxopiperazine-1-carboxylate is classified with the following hazards:

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[2]

The signal word associated with these classifications is "Warning" .[2][4]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][15]

  • Personal Protective Equipment:

    • Wear protective gloves (nitrile or neoprene).

    • Wear safety glasses with side-shields or goggles.

    • A lab coat is mandatory.

  • Handling Practices: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][16]

Storage
  • Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4][6]

  • Incompatibilities: Keep away from strong oxidizing agents.[16]

References

  • PubChem. Benzyl 3-oxopiperazine-1-carboxylate. [Link]

  • American Elements. Benzyl 3-oxopiperazine-1-carboxylate. [Link]

  • PCCA. Benzyl Alcohol, NF (Parenteral Grade) Safety Data Sheet. [Link]

  • PubChemLite. Benzyl 3-oxopiperazine-1-carboxylate (C12H14N2O3). [Link]

  • Matrix Fine Chemicals. BENZYL 3-OXOPIPERAZINE-1-CARBOXYLATE. [Link]

  • PubChem. Benzyl piperazine-1-carboxylate. [Link]

  • PureSynth. Benzyl 3-Oxopiperazine-1-Carboxylate 98.0%(HPLC). [Link]

  • SWGDrug. BENZYLPIPERAZINE. [Link]

  • Organic Syntheses. 1-benzylpiperazine. [Link]

  • ResearchGate. Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. [Link]

  • Google Patents. Process for preparing N-benzyl piperazine.
  • PubMed. Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity. [Link]

  • PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]

  • PMC. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • Google Patents. Process for preparing 5R-[(benzyloxy)
  • SpectraBase. Benzyl 3-oxopiperazine-1-carboxylate - Optional[13C NMR]. [Link]

  • YouTube. Spectral analysis practice problem #02 (benzyl alcohol). [Link]

  • Assiut University. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. [Link]

Sources

1-Z-3-oxopiperazine synonyms and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Z-3-oxopiperazine , a critical heterocyclic building block in medicinal chemistry. It addresses the nomenclature ambiguities, synthesis pathways, and application protocols relevant to drug development, specifically in PROTAC linker design and peptidomimetics.

Synonyms, Nomenclature, and Synthetic Utility[1][2]

Executive Summary

1-Z-3-oxopiperazine (CAS: 78818-15-2) is a protected piperazinone derivative used extensively as a scaffold in drug discovery.[1] Chemically defined as benzyl 3-oxopiperazine-1-carboxylate , it features a piperazine ring with a ketone at position 3 and a benzyloxycarbonyl (Cbz or Z) protecting group at position 1.

Its primary utility lies in its orthogonal reactivity : the Cbz group protects the basic amine, while the lactam nitrogen (N4 in IUPAC, often N1 in legacy numbering) remains available for alkylation or arylation. This makes it an ideal precursor for synthesizing constrained peptidomimetics and linkers for Targeted Protein Degradation (PROTACs).

Nomenclature & Structural Logic

The naming of this compound often causes confusion due to conflicting numbering systems between the raw material (piperazin-2-one) and the final carboxylate product.

The Renumbering Paradox

In the raw material piperazin-2-one , the amide nitrogen is prioritized as position 1. However, upon reaction with benzyl chloroformate (Cbz-Cl), the product is named as a carboxylate , which shifts priority to the nitrogen bearing the protecting group.

  • Precursor: Piperazin-2-one (Amide N = 1, Amine N = 4).

  • Reaction Site: The nucleophilic Amine N (Position 4).

  • Product Name: Benzyl 3-oxopiperazine-1-carboxylate.[2][3][4][5][6]

    • The protected nitrogen becomes Position 1 .

    • The ketone consequently shifts to Position 3 .

Synonym Mapping Table
Nomenclature TypeNameTechnical Context
IUPAC (Preferred) Benzyl 3-oxopiperazine-1-carboxylate Official chemical abstract name.
Common/Lab 1-Z-3-oxopiperazine "Z" denotes the benzyloxycarbonyl group.[1][3][6]
Legacy/Mechanistic 4-Benzyloxycarbonylpiperazin-2-one Describes the product based on the precursor's numbering.[3]
CAS Name 1-Piperazinecarboxylic acid, 3-oxo-, phenylmethyl ester Indexing format.[7][8]
Abbreviation 1-Cbz-3-oxopiperazine Common in peptide synthesis logs.
Structural Logic Diagram

The following diagram illustrates the renumbering shift that occurs during synthesis, clarifying why "4-Cbz" and "1-Z" refer to the same entity.

NomenclatureShift Precursor Piperazin-2-one (N1=Amide, N4=Amine) Reaction Reaction with Cbz-Cl (Attacks Nucleophilic N4) Precursor->Reaction Nucleophilic Attack Product_Legacy 4-Cbz-piperazin-2-one (Mechanistic Name) Reaction->Product_Legacy Formation Product_IUPAC Benzyl 3-oxopiperazine-1-carboxylate (N1=Protected, C3=Ketone) Product_Legacy->Product_IUPAC IUPAC Renumbering (N4 becomes N1)

Caption: Logical flow of nomenclature shift from precursor piperazin-2-one to the final carboxylate derivative.

Synthesis & Production Protocol

The synthesis relies on the selective protection of the secondary amine in piperazin-2-one over the amide nitrogen. The secondary amine is significantly more nucleophilic, allowing for high regioselectivity under Schotten-Baumann conditions.

Experimental Protocol: Selective Z-Protection

Objective: Synthesize Benzyl 3-oxopiperazine-1-carboxylate from Piperazin-2-one.

Reagents:

  • Piperazin-2-one (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ) (2.0 equiv)
  • Solvent: Water/Acetone (1:1) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve Piperazin-2-one (10 mmol) in 20 mL of Water/Acetone (1:1 v/v). Cool the solution to 0°C in an ice bath.

  • Basification: Add

    
     (20 mmol) to the solution. Ensure the pH is maintained above 9 to scavenge the HCl byproduct.
    
  • Addition: Dropwise add Benzyl chloroformate (11 mmol) over 30 minutes. The slow addition prevents bis-protection or side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (MeOH/DCM 1:10) or LC-MS.

  • Workup:

    • Evaporate acetone under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

    • Wash combined organic layers with brine and dry over anhydrous

      
      .
      
  • Purification: Concentrate in vacuo. The product typically precipitates as a white solid. Recrystallize from EtOAc/Hexanes if necessary.

    • Yield: Typically 85–95%.

    • Physical State: White crystalline powder.

    • Melting Point: 117–121 °C.

Chemical Identification (QC Standards)

To ensure the integrity of the scaffold before using it in complex synthesis (e.g., PROTACs), verify the following spectral characteristics.

MethodExpected Signal / ResultStructural Insight
1H NMR (400 MHz,

)

7.30–7.40 (m, 5H)
Aromatic protons of the Benzyl group (Z).

5.15 (s, 2H)
Benzylic

protons (

).

4.25 (s, 2H)
Ring

at position 2 (adjacent to N1 and C3=O).

3.65 (m, 2H)
Ring

at position 6.

3.40 (m, 2H)
Ring

at position 5.

6.5–7.0 (br s, 1H)
Amide NH . Critical check—must be present.
13C NMR (100 MHz,

)

167.0 (C=O)
Lactam carbonyl (Position 3).[9]

155.0 (N-C=O)
Carbamate carbonyl (Z-group).
Mass Spectrometry m/z 235.1 [M+H]+ Molecular Weight: 234.25 Da.
Applications in Drug Discovery

The 1-Z-3-oxopiperazine scaffold is a "privileged structure" in medicinal chemistry, serving as a rigidified linker and a peptidomimetic core.

A. PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity are crucial for ternary complex formation. This scaffold provides a semi-rigid turn element.

  • Mechanism: The free amide nitrogen (N4) is deprotonated using a strong base (NaH) and alkylated with a halo-ester (e.g., tert-butyl bromoacetate).

  • Result: Creates a functionalized linker capable of connecting an E3 ligase ligand to a target protein ligand.

B. Peptidomimetics

The 3-oxopiperazine ring acts as a constrained analog of a Gly-Gly dipeptide. The "Z" group can be removed via hydrogenolysis (


, Pd/C) to reveal the amine, allowing for peptide chain extension.
Application Workflow Diagram

Applications Scaffold 1-Z-3-Oxopiperazine (Scaffold) Step1 Deprotonation (NaH / DMF) Scaffold->Step1 Step2 Alkylation (tert-butyl bromoacetate) Step1->Step2 Intermediate N-Alkylated Intermediate (Linker Precursor) Step2->Intermediate PathA Path A: PROTAC Linker (Hydrolysis -> Coupling) Intermediate->PathA PathB Path B: Peptidomimetic (H2/Pd-C -> Peptide Coupling) Intermediate->PathB

Caption: Divergent synthetic pathways for 1-Z-3-oxopiperazine in drug development.

References
  • PubChem. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3. National Library of Medicine. [Link]

  • Matrix Fine Chemicals. Benzyl 3-oxopiperazine-1-carboxylate Product Data. [Link][1]

  • Google Patents. Dipiperazinyl ketones and related analogues (AU2006275568A1). [10]

Sources

Methodological & Application

Application Notes and Protocols for Peptide Synthesis Using Benzyl 2-Oxopiperazine-1-carboxylate Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Constraining the conformational flexibility of peptides is a key strategy in medicinal chemistry to enhance binding affinity, selectivity, and metabolic stability. The 2-oxopiperazine scaffold serves as a rigid and versatile turn mimetic that can be incorporated into peptide backbones. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Benzyl 2-oxopiperazine-1-carboxylate as a key building block in solid-phase peptide synthesis (SPPS). We detail the synthesis of the building block, its efficient incorporation into peptide chains using Fmoc/tBu chemistry, and the orthogonal deprotection strategies required to yield the final modified peptide.

Introduction: The Rationale for Conformational Constraint

Linear peptides often suffer from proteolytic instability and low receptor affinity due to their high conformational freedom.[1] Introducing rigid structural motifs, such as the 2-oxopiperazine core, can pre-organize the peptide into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target. The this compound building block is particularly advantageous. The 2-oxopiperazine moiety acts as a dipeptide isostere, while the benzyloxycarbonyl (Cbz or Z) group on the N1-nitrogen serves a dual purpose: it protects the nitrogen from participating in undesired reactions during synthesis and its removal is orthogonal to standard Fmoc/tBu SPPS protocols.[2] This allows for selective manipulation post-synthesis, offering a strategic advantage in the design of complex peptidomimetics.

The Cbz group, a foundational protecting group in peptide chemistry, is renowned for its stability under both the basic conditions used for Fmoc-group removal (piperidine) and the mild acidic conditions for Boc-group removal.[2][3] Its primary method of cleavage is through catalytic hydrogenation, which does not affect the acid-labile side-chain protecting groups or the linker to the solid support, ensuring a clean and selective deprotection pathway.[2][4]

Synthesis of the this compound Building Block

The successful incorporation of this scaffold begins with the robust synthesis of the building block itself. The following protocol outlines a common synthetic route.

Synthetic Scheme

The synthesis involves the reaction of N-Cbz-ethylenediamine with a suitable C2-synthon, such as ethyl bromoacetate, followed by cyclization.

reagent reagent intermediate intermediate product product A N-Cbz-ethylenediamine C N-Alkylation A->C B Ethyl Bromoacetate B->C D Intermediate Ester C->D  Step 1 E Base-mediated Lactamization (Cyclization) D->E  Step 2 F This compound E->F

Caption: Synthetic workflow for the building block.

Protocol: Synthesis of this compound

Materials:

  • N-Cbz-ethylenediamine

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Alkylation:

    • To a solution of N-Cbz-ethylenediamine (1.0 eq) in anhydrous ACN, add K₂CO₃ (2.5 eq).

    • Add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring by TLC or LC-MS.

    • After completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

    • Redissolve the residue in EtOAc and wash sequentially with water, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude intermediate ester.

  • Lactamization (Cyclization):

    • Dissolve the crude ester from the previous step in anhydrous EtOH.

    • Add sodium ethoxide (1.5 eq) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until cyclization is complete (monitor by TLC or LC-MS).

    • Quench the reaction by adding water and neutralize with 1M HCl.

    • Extract the product with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) to afford pure this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The building block is designed for seamless integration into standard Fmoc/tBu SPPS workflows.[5][6]

Overall SPPS Workflow

The process follows a repetitive cycle of deprotection and coupling. The this compound is treated as a custom amino acid derivative, coupled after the N-terminal Fmoc group of the growing peptide chain has been removed.

SPPS_Workflow start_node start_node process_node process_node custom_step custom_step end_node end_node wash_node wash_node Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Next Fmoc-AA-OH (e.g., HATU/DIPEA) Wash1->Coupling For Standard AA CustomCoupling Couple Benzyl-2-oxopiperazine -1-carboxylate (HATU/DIPEA) Wash1->CustomCoupling For Oxopiperazine Incorporation Wash2 DMF Wash Coupling->Wash2 CustomCoupling->Wash2 Loop Repeat Cycle Wash2->Loop Loop->Deprotection Continue Elongation Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Loop->Cleavage Final Residue Coupled FinalPeptide Crude Peptide (Cbz-Protected) Cleavage->FinalPeptide

Caption: SPPS cycle for incorporating the building block.

Detailed SPPS Protocol

Materials:

  • Fmoc-protected amino acid loaded resin (e.g., Rink Amide for peptide amides, Wang for peptide acids).[7]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Piperidine, reagent grade.

  • This compound building block.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Kaiser test kit.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O).[8]

  • Cold diethyl ether.

Procedure:

  • Resin Swelling: Place the resin in a peptide synthesis vessel and swell in DMF for 30-60 minutes.[8]

  • Fmoc Deprotection:

    • Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15-20 minutes.[7]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]

  • Coupling of this compound:

    • Activation: In a separate vial, dissolve the this compound building block (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 5-10 minutes. Causality: HATU is a highly effective coupling reagent for sterically demanding building blocks, minimizing epimerization and ensuring efficient amide bond formation.[9]

    • Coupling: Add the activated solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours. The 2-oxopiperazine structure can be sterically demanding, requiring longer coupling times than standard amino acids.

    • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.[10] If the test is positive (blue beads), the coupling is incomplete. In this case, drain the vessel and repeat the coupling step with a freshly prepared activated solution ("double coupling").

  • Chain Elongation: After successful coupling of the building block, wash the resin with DMF and proceed to the next Fmoc-deprotection and coupling cycle for subsequent amino acids as per standard protocols.

Cleavage and Cbz-Group Deprotection

A key advantage of the Cbz group is its orthogonality. It remains intact during the final TFA-mediated cleavage from the resin, allowing for subsequent selective removal.

Protocol: Cleavage from Resin (Cbz-group remains)
  • After the final amino acid is coupled and deprotected, wash the peptide-resin thoroughly with DMF, then Dichloromethane (DCM), and dry it under vacuum.

  • Prepare the cleavage cocktail (TFA/TIS/H₂O; 95:2.5:2.5). Causality: TIS is a scavenger that quenches reactive carbocations generated during the cleavage of acid-labile side-chain protecting groups, preventing side reactions.[8]

  • Add the cocktail to the dry resin (approx. 10 mL per gram of resin).

  • Agitate gently at room temperature for 2-3 hours.[10]

  • Filter the mixture to separate the resin, collecting the filtrate.

  • Precipitate the crude peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.

  • Pellet the peptide via centrifugation, decant the ether, and wash the pellet twice more with cold ether.

  • Dry the peptide pellet under vacuum. The resulting peptide will have its side-chains deprotected but will retain the Cbz group on the 2-oxopiperazine moiety.

Protocol: Cbz-Group Deprotection (in Solution)

This step is performed on the purified, Cbz-protected peptide. Catalytic transfer hydrogenation is a safe and convenient method.[2][4]

Materials:

  • Cbz-protected peptide.

  • Methanol (MeOH) or similar solvent.

  • Palladium on carbon (Pd/C, 10%).

  • Ammonium formate (HCOONH₄).

Procedure:

  • Dissolve the Cbz-protected peptide in MeOH.

  • Carefully add Pd/C (10-20% by weight of the peptide) to the solution.

  • Add ammonium formate (4-5 eq) as the hydrogen donor.

  • Stir the reaction at room temperature, monitoring completion by HPLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the final, fully deprotected peptide.

Data Summary and Expected Outcomes

The following table provides typical parameters and expected results for the key steps described. Actual results may vary based on peptide sequence and scale.

StepReagentsTimeMonitoringExpected Outcome
Building Block Coupling 3 eq Building Block, 2.9 eq HATU, 6 eq DIPEA2-4 hKaiser TestNegative test (clear beads) indicates >99% coupling efficiency.
Resin Cleavage TFA/TIS/H₂O (95:2.5:2.5)2-3 hN/ACrude peptide yield of 70-90%; Cbz group remains intact.
Cbz Deprotection Pd/C, Ammonium Formate in MeOH1-4 hHPLC/LC-MS>95% conversion to the final deprotected peptide.

Troubleshooting

  • Problem: Incomplete coupling of the this compound building block (positive Kaiser test).

    • Cause: Steric hindrance of the building block.

    • Solution: Extend the initial coupling time to 6 hours or perform a second coupling with fresh reagents ("double coupling"). Ensure high-quality, fresh coupling reagents are used.

  • Problem: Low yield after cleavage and precipitation.

    • Cause: The peptide may have some solubility in diethyl ether.

    • Solution: Ensure the ether is ice-cold. Use a larger volume of ether for precipitation (e.g., 20-fold excess over the TFA volume). Ensure the peptide-resin is completely dry before adding the cleavage cocktail.

  • Problem: Incomplete Cbz-deprotection.

    • Cause: Inactive catalyst or insufficient hydrogen donor.

    • Solution: Use fresh Pd/C catalyst. Increase the amount of ammonium formate. Ensure the solvent is appropriate and fully dissolves the peptide.

Conclusion

The this compound building block is a powerful tool for introducing conformational constraints into synthetic peptides. Its straightforward integration into standard Fmoc-SPPS protocols, combined with the robust and orthogonal nature of the Cbz protecting group, provides a reliable and strategic pathway to novel peptidomimetics. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently incorporate this valuable scaffold to enhance the therapeutic potential of their peptide candidates.

References

  • Scott, F. P., & Pouton, C. W. (2007). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. Journal of the American Chemical Society. [Link]

  • Lipshutz, B. H., et al. (2017). Tandem deprotection/coupling for peptide synthesis in water at room temperature. Angewandte Chemie International Edition, 56(52), 16418-16422. [Link]

  • Shapiro, A. B. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. [Link]

  • Shivakumara, C. S., et al. (2024). Synthesis of Piperazinyl Peptide Conjugates. Journal of Marine Chemistry and Heterocycles, 23(1), 37-44. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Isidro-Llobet, A., et al. (2019). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 6, 1283-1291. [Link]

  • David, R. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube. [Link]

  • Biotage. (2023). What is solid phase peptide synthesis? Biotage. [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Let's learn chemistry. (2021). Merrifield Solid Phase Peptide Synthesis. YouTube. [Link]

  • Wan, S., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Tu, Y., et al. (2008). Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents. Journal of Medicinal Chemistry, 51(21), 6896-6906. [Link]

  • Nishiuchi, Y. (2002). Synthesis of Peptides. Comprehensive Organic Synthesis II, 4. [Link]

  • Pollard, D. R., & Adriaan, M. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 12. [Link]

  • Bak, A., et al. (2014). β-Nitroacrylates as Key Building Blocks for the Synthesis of Alkyl 3-Substituted 5-Oxopiperazine-2-carboxylates. European Journal of Organic Chemistry, 2014(18), 3843-3855. [Link]

  • Yudin, A. K., et al. (2020). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science, 11(3), 764-771. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. International Journal of Molecular Sciences, 23(23), 15309. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzyl 1-Piperazinecarboxylate: A Key Building Block in Organic Synthesis. INNO PHARMCHEM. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab Protocols. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl 3-oxopiperazine-1-carboxylate. PubChem Compound Database. [Link]

Sources

Reaction mechanism of Benzyl 2-oxopiperazine-1-carboxylate with electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Reaction Mechanism of Benzyl 2-oxopiperazine-1-carboxylate with Electrophiles: A Guide to Controlled C-3 Functionalization

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-oxopiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its rigid, peptide-like structure makes it an excellent template for designing peptidomimetics and probes for various biological targets.[4] this compound, with its N1-position protected by a carbobenzyloxy (Cbz) group, is a versatile starting material for creating libraries of substituted piperazinones.

A key transformation for diversifying this scaffold is the reaction with electrophiles. This process, however, is not trivial. The molecule possesses multiple reactive sites, including two distinct acidic protons: one on the N4-nitrogen of the lactam and the other on the α-carbon at the C3-position. Understanding the subtle interplay of acidity, base selection, and reaction conditions is paramount to achieving selective functionalization at the desired position.

This guide provides an in-depth analysis of the reaction mechanism, focusing on the formation of a dianion intermediate to achieve selective C3-alkylation and related reactions. We will explain the causality behind experimental choices and provide a robust, validated protocol for researchers to implement in their own synthetic workflows.

Mechanistic Deep Dive: The Challenge of Site Selectivity

The core of the reaction mechanism lies in the deprotonation of the 2-oxopiperazine ring to generate a nucleophile, which then attacks an external electrophile. A cursory look at the structure reveals two potentially acidic protons: the N-H at position 4 and the C-H at position 3, alpha to the carbonyl.

  • N4-H Acidity: The proton on the N4 nitrogen is part of a lactam (a cyclic amide). Its pKa is generally in the range of 17-19, making it the most acidic proton in the molecule.

  • C3-H Acidity: The protons on the C3 carbon are alpha to the carbonyl group. Their pKa is typically higher, in the range of 20-25.[5]

Given this significant difference in acidity, a strong base will preferentially deprotonate the N4-nitrogen first. To achieve functionalization at the C3-position, a more sophisticated strategy is required than simply adding one equivalent of base. The most effective approach involves the deliberate formation of a dianion by using at least two equivalents of a strong, non-nucleophilic base.[2][6]

The Dianion Mechanism:

  • First Deprotonation (N4): The first equivalent of a strong base, such as Lithium Diisopropylamide (LDA), rapidly and quantitatively removes the more acidic N4 proton, forming a lithium amide.[5]

  • Second Deprotonation (C3): A second equivalent of LDA then removes a proton from the C3 position. This deprotonation is slower but proceeds to completion, forming a lithium enolate at C3. The resulting species is a dianion, with negative charges localized on the N4-nitrogen and the C3-enolate system.

  • Electrophilic Attack: The two anionic centers exhibit different nucleophilicity. The C-anion of the enolate is significantly more nucleophilic (softer) than the N-anion of the lactam (harder). Consequently, when an electrophile (e.g., an alkyl halide) is introduced, it will preferentially react at the C3-carbon.[7] This selective reaction is the cornerstone of C3-functionalization for this scaffold.

Dianion Mechanism cluster_start Starting Material cluster_monoanion Monoanion Formation cluster_dianion Dianion Formation cluster_product Selective Reaction Start Benzyl 2-oxopiperazine- 1-carboxylate Monoanion N4-Anion (Lithium Amide) Start->Monoanion + 1 eq. LDA -78 °C, THF Dianion Dianion Intermediate (N4-Amide, C3-Enolate) Monoanion->Dianion + 1 eq. LDA -78 °C → 0 °C Product C3-Alkylated Product Dianion->Product + Electrophile (E+) e.g., R-X

Figure 1: Reaction pathway for C3-functionalization via a dianion intermediate.

Key Experimental Parameters & Their Rationale

The success of this reaction hinges on precise control over several experimental variables.

ParameterRecommended ChoiceRationale & Expert Insights
Base Lithium Diisopropylamide (LDA)LDA is a strong (pKa ~36), sterically hindered, non-nucleophilic base.[5] Its bulkiness prevents it from acting as a nucleophile and adding to the carbonyl group. Other bases like n-BuLi or Grignard reagents are unsuitable as they readily attack the carbonyl.[5] Using >2 equivalents is critical to ensure complete dianion formation.
Solvent Anhydrous Tetrahydrofuran (THF)THF is an aprotic solvent that effectively solvates the lithium cations without interfering with the reaction. It remains liquid at the required low temperatures. Strict anhydrous conditions are mandatory, as any protic impurities (like water) will quench the base and the enolate.
Temperature -78 °C (Dry Ice/Acetone Bath)Low temperature is crucial for several reasons: 1) It ensures the kinetic control of the deprotonation, favoring the formation of the desired enolate.[8] 2) It prevents decomposition of the strong base (LDA). 3) It minimizes side reactions during the addition of the electrophile.
Atmosphere Inert (Argon or Nitrogen)The strong base and the resulting anionic intermediates are highly reactive with oxygen and moisture. Maintaining an inert atmosphere throughout the entire process is non-negotiable for achieving good yields.
Electrophiles Alkyl Halides, Aldehydes, etc.Primary alkyl halides (e.g., iodides, bromides) are excellent electrophiles for C-alkylation via an S(N)2 mechanism. Aldehydes and ketones can also be used, leading to aldol-type addition products. The choice of electrophile dictates the nature of the substituent introduced at the C3 position.

Protocol: General Procedure for C3-Alkylation with Benzyl Bromide

This protocol provides a validated, step-by-step method for the C3-alkylation of this compound.

Safety Precautions:

  • Handle all reagents in a well-ventilated fume hood.

  • LDA and benzyl bromide are corrosive and toxic. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • All reactions must be performed under a strictly inert atmosphere (Argon or Nitrogen). All glassware must be oven- or flame-dried before use.

Reagents & Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (2.2 eq), freshly distilled

  • n-Butyllithium (n-BuLi, 2.2 eq, typically 2.5 M in hexanes)

  • Benzyl bromide (1.1 eq), freshly distilled or passed through basic alumina

  • Saturated aqueous Ammonium Chloride (NH(_4)Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO(_4))

  • Silica gel for column chromatography

Procedure:

  • Preparation of LDA Solution (In Situ): a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous THF (approx. 0.2 M final concentration relative to the substrate). b. Cool the flask to -78 °C using a dry ice/acetone bath. c. Add diisopropylamine (2.2 eq) via syringe. d. Slowly add n-BuLi (2.2 eq) dropwise via syringe, keeping the internal temperature below -70 °C. e. Stir the resulting colorless solution at -78 °C for 30 minutes.

  • Dianion Formation: a. In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF. b. Using a cannula or syringe, slowly add the substrate solution to the pre-formed LDA solution at -78 °C. c. After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour. The solution may turn yellow or orange, indicating enolate formation.

  • Electrophilic Quench: a. Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at -78 °C. b. Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: a. Quench the reaction by slowly adding saturated aqueous NH(_4)Cl solution at -78 °C. b. Remove the cooling bath and allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and add water and ethyl acetate. d. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: a. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure C3-benzylated 2-oxopiperazine product.

Figure 2: Standard experimental workflow for C3-alkylation.

Application Notes & Troubleshooting

  • Substrate Scope: This method is generally applicable to a range of primary and some secondary alkyl halides. Reactions with bulkier electrophiles may require longer reaction times or slightly elevated temperatures (e.g., warming to -40 °C).

  • Aldol Reactions: If using an aldehyde as the electrophile, the reaction should be quenched at low temperature to isolate the β-hydroxy adduct. Warming before quenching can lead to elimination and formation of an α,β-unsaturated product.

  • Low Yield: This is often traced back to insufficient exclusion of air or moisture. Ensure all glassware is rigorously dried and the inert atmosphere is maintained. Using freshly distilled solvents and reagents is also critical. Another cause can be incomplete dianion formation; ensure accurate titration of the n-BuLi solution.

  • Side Products: The presence of a product resulting from N4-alkylation is a strong indicator that less than two equivalents of active base were used. The monoanion at N4 can react with the electrophile if the C3-enolate is not formed. O-alkylation of the enolate is generally a minor pathway with alkyl halides but can be observed with harder electrophiles.

References

  • Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. PMC. Available at: [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC. Available at: [Link]

  • The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry. Available at: [Link]

  • Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. PubMed. Available at: [Link]

  • Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. PubMed. Available at: [Link]

  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. Available at: [Link]

  • Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction. RSC Publishing. Available at: [Link]

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech.edu. Available at: [Link]

  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. RSC Publishing. Available at: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Enantioselective Organocatalytic Synthesis of 2-Oxopiperazines from Aldehydes: Identification of the Elusive Epoxy Lactone Intermediate. R Discovery. Available at: [Link]

  • The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. David Publishing. Available at: [Link]

  • 4-n-acyl-δ5-2-oxopiperazines, a process for its preparation and combinatorial libraries thereof. Google Patents.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed. Available at: [Link]

  • Electrophilic Substitution In Azines. ResearchGate. Available at: [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Request PDF. ResearchGate. Available at: [Link]

  • Electrophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Enantioselective Organocatalytic Synthesis of 2-Oxopiperazines from Aldehydes: Identification of the Elusive Epoxy Lactone Intermediate. Semantic Scholar. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

  • Side-chain electrophilic aromatic substitution in 2-alkyloxa- and 2-alkylthiazolines initiated via σ-complex formation with super-electrophilic DNBF: a model proinsecticide. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Enols and Enolates. Chemistry LibreTexts. Available at: [Link]

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]

  • Mastering chiral substituted 2-oxopiperazines. Semantic Scholar. Available at: [Link]

  • Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Available at: [Link]

  • Evans Enolate Alkylation-Hydrolysis. University of Rochester. Available at: [Link]

  • Enolates & Enamines I. Basic Principles. University of Pittsburgh. Available at: [Link]

  • Electrochemical synthesis of the new substituted phenylpiperazines. ResearchGate. Available at: [Link]

  • Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Aqueous Solubility of Benzyl 2-oxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Benzyl 2-oxopiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the aqueous solubility of this compound. Given that a significant percentage of new chemical entities are poorly water-soluble, effective solubility enhancement is a critical step in early-stage drug development to ensure reliable in vitro assay results and meaningful in vivo studies.[1][2]

I. Troubleshooting Guide: Low Aqueous Solubility

This section provides a systematic approach to diagnosing and resolving solubility issues with this compound in your experiments.

Issue: Precipitation Observed Upon Dissolution in Aqueous Buffer

Symptom: You've prepared a stock solution of this compound in an organic solvent (e.g., DMSO). Upon dilution into your aqueous experimental buffer, a precipitate forms, indicating that the compound's solubility limit has been exceeded.

Causality: this compound, with its benzyl and piperazine-2-one core, is a moderately lipophilic molecule. While the piperazine moiety can contribute to aqueous solubility, the benzyl group significantly increases its hydrophobicity. When the concentration of the organic co-solvent is decreased by dilution in an aqueous medium, the compound is no longer sufficiently solvated and precipitates out of the solution.

Step-by-Step Troubleshooting Protocol:
  • Determine the Kinetic vs. Thermodynamic Solubility: It's crucial to first understand if you are dealing with a kinetic or thermodynamic solubility limit.

    • Kinetic Solubility: This is the concentration at which a compound, dissolved in an organic solvent and then diluted in an aqueous buffer, starts to precipitate. This is often what is first observed in a laboratory setting.

    • Thermodynamic Solubility: This is the true equilibrium solubility of the compound in a specific solvent system.

    Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility [3]

    • Materials: this compound, selected aqueous buffer (e.g., PBS pH 7.4), glass vials, orbital shaker, centrifuge, syringe filters (0.22 µm), and a suitable analytical method for quantification (e.g., HPLC-UV).

    • Procedure:

      • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.

      • Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

      • After incubation, centrifuge the suspension to pellet the undissolved solid.

      • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[3]

      • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method. This concentration represents the thermodynamic solubility.

  • Optimize Co-solvent Concentration: If the required concentration for your experiment is above the thermodynamic solubility, the use of a co-solvent is a primary strategy.

    • Rationale: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.[4]

    • Common Co-solvents: DMSO, ethanol, methanol, polyethylene glycol (PEG), and propylene glycol.

    • Actionable Steps:

      • Determine the maximum tolerable co-solvent concentration in your experimental system (e.g., cell-based assay). Typically, for cell-based assays, the final DMSO concentration should be kept below 1%, and often below 0.5%, to avoid cellular toxicity.

      • Prepare a dilution series of your stock solution in the aqueous buffer to find the highest concentration of this compound that remains in solution at the maximum tolerable co-solvent concentration.

  • pH Adjustment: The piperazine moiety in this compound contains a secondary amine that can be protonated.

    • Rationale: The solubility of ionizable compounds is highly dependent on the pH of the solution.[5] By adjusting the pH to a value where the compound is in its more soluble ionized form, the overall solubility can be increased.

    • Actionable Steps:

      • Determine the pKa of the secondary amine in the piperazine ring. This can be estimated using computational tools or determined experimentally.

      • Adjust the pH of your aqueous buffer to be at least 1-2 pH units below the pKa of the secondary amine to ensure its protonation and formation of a more soluble salt.

      • Re-determine the solubility of the compound in the pH-adjusted buffer using the shake-flask method.

  • Employing Solubilizing Excipients: If co-solvents and pH adjustment are insufficient, the use of solubilizing excipients should be considered.

    • Rationale: These agents can increase solubility through various mechanisms, such as forming inclusion complexes or micelles.

    • Key Strategies:

      • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming water-soluble inclusion complexes.[3][6][7] Substituted β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used due to their high water solubility.[6]

      • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[6][8] Common pharmaceutical-grade surfactants include polysorbates (Tween® series) and sorbitan esters (Span® series). It is important to use surfactants at concentrations above their critical micelle concentration (CMC).

      • Hydrotropes: These are compounds that can increase the solubility of other solutes.[9] Examples include sodium benzoate and niacinamide.[9]

    Experimental Workflow for Excipient Screening:

    • Prepare stock solutions of various solubilizing excipients (e.g., HP-β-CD, Tween® 80) in your aqueous buffer.

    • Create a matrix of experiments by adding different concentrations of each excipient to your compound.

    • Determine the solubility in each formulation using the shake-flask method.

II. Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound?

While experimental data may vary, based on its structure (C12H14N2O3), we can anticipate the following:

  • Molecular Weight: Approximately 234.25 g/mol .[10]

  • Lipophilicity (logP): The presence of the benzyl group suggests a moderate to high lipophilicity, which is a primary contributor to its poor aqueous solubility.

  • Ionization: The secondary amine in the piperazine ring is basic and can be protonated at acidic to neutral pH.

Q2: I need to prepare a solid formulation with improved dissolution. What are my options?

For solid dosage forms, several advanced strategies can be employed to enhance the dissolution rate and, consequently, the bioavailability of poorly soluble compounds.[7] These techniques aim to modify the physical state of the drug.

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[5][8][11]

    • Micronization: Reduces particle size to the micron range.[1]

    • Nanonization (Nanosuspensions): Reduces particle size to the nanometer range, which can significantly enhance the dissolution rate.[1][2]

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the molecular level.[7][11]

    • Amorphous Solid Dispersions (ASDs): Converting the crystalline drug to its higher-energy, more soluble amorphous form.[1][6] This can be achieved through techniques like spray drying or hot-melt extrusion.[11]

  • Co-crystallization: This involves forming a crystalline solid that contains the active pharmaceutical ingredient (API) and a co-former in a specific stoichiometric ratio. Co-crystals can exhibit improved solubility and dissolution properties compared to the pure API.

Q3: Can salt formation be used to improve the solubility of this compound?

Yes, salt formation is a highly effective method for increasing the solubility of ionizable drugs.[5][6][8]

  • Mechanism: By reacting the basic secondary amine of the piperazine ring with an acid, a more water-soluble salt can be formed. The increased solubility is due to the ionic nature of the salt.

  • Considerations: The choice of the counter-ion is critical and can significantly impact the properties of the resulting salt, such as its solubility, stability, and hygroscopicity. A salt screening study is typically performed to identify the optimal salt form.

III. Visualizing the Solubility Enhancement Workflow

The following diagram illustrates a decision-making workflow for selecting an appropriate solubility enhancement strategy for this compound.

Caption: Decision tree for optimizing the aqueous solubility of this compound.

IV. Summary of Solubility Enhancement Strategies

StrategyMechanismAdvantagesDisadvantages
pH Adjustment Increases the concentration of the more soluble ionized form of the drug.Simple, cost-effective.Only applicable to ionizable compounds; risk of pH-dependent degradation.
Co-solvents Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.Easy to implement for in vitro studies.Potential for toxicity in biological systems; may not be suitable for in vivo use.
Cyclodextrins Forms water-soluble inclusion complexes by encapsulating the hydrophobic drug molecule.[7]Can significantly increase solubility and stability.Can be expensive; potential for nephrotoxicity with some cyclodextrins at high doses.
Surfactants Forms micelles that solubilize the drug.Effective at low concentrations.Potential for toxicity; can interfere with some biological assays.
Particle Size Reduction Increases the surface area of the drug, leading to a faster dissolution rate.[8]Widely applicable; can be scaled up.May not increase thermodynamic solubility; potential for particle aggregation.
Solid Dispersions Converts the drug to a higher-energy amorphous state, which has a higher apparent solubility.Can lead to significant increases in both dissolution rate and extent.Amorphous forms can be physically and chemically unstable.
Salt Formation Converts the drug into a more soluble salt form.[6]Can dramatically increase solubility and dissolution rate.Only applicable to ionizable drugs; the chosen salt form may have undesirable properties (e.g., hygroscopicity).

V. References

  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved from [Link]

  • Miller, J. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • Siepmann, J., & Siepmann, F. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(7), 1047. Retrieved from [Link]

  • Kumar, S., & Singh, P. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 12(10), 5244-5252. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Khan, I., et al. (2020). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Molecules, 25(21), 5035. Retrieved from [Link]

  • Various Authors. (2023, February 15). Contemporary Review on Solubility Enhancement Techniques. IntechOpen. Retrieved from [Link]

  • Jain, N. K., & Patel, V. V. (2010). Solubility enhancement techniques with special emphasis on hydrotrophy. Journal of Pharmaceutical Sciences and Research, 2(11), 790-798. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 3-oxopiperazine-1-carboxylate. Retrieved from [Link]

Sources

Stability of Benzyl 2-oxopiperazine-1-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and handling of Benzyl 2-oxopiperazine-1-carboxylate (also known as 1-Cbz-2-oxopiperazine or 1-Z-2-piperazinone).

This guide is structured to support researchers using this scaffold as a building block in medicinal chemistry or peptide synthesis, specifically regarding its behavior under acidic conditions.

Module 1: Chemical Identity & Stability Profile

Compound: this compound CAS: 889958-20-7 Functional Class:


-Acyl Carbamate (Cyclic)[1][2][3][4]
The "Hidden" Reactivity

Unlike a standard Cbz-protected amine (e.g., Cbz-Piperazine), this molecule is an


-acyl carbamate . The nitrogen atom (N1) is flanked by two carbonyl groups: the exocyclic carbamate (Cbz) and the endocyclic lactam (C2-oxo).
  • Consequence 1 (Acid Stability): The nitrogen lone pair is delocalized into two carbonyls, making N1 extremely non-basic. It resists protonation, rendering it highly stable to typical acidic deprotection cocktails (e.g., TFA/DCM).

  • Consequence 2 (Base Instability): The additional electron-withdrawing carbonyl makes the Cbz group more "activated" than usual. It is susceptible to nucleophilic attack or hydrolysis under basic conditions.[5]

Acid Stability Matrix
Reagent / ConditionStability StatusOutcomeMechanism / Notes
50% TFA in DCM STABLE Product IntactN1 is too electron-deficient to protonate. Ideal for orthogonal Boc removal at N4.
4M HCl in Dioxane STABLE Product IntactStable at RT. Prolonged exposure or heat may cause degradation.
33% HBr in AcOH UNSTABLE Deprotection Cleaves the Cbz group (Benzyl-O bond cleavage via

).
TFMSA / HF UNSTABLE Deprotection Rapid cleavage of Cbz group.
Aq. HCl (6M, Reflux) UNSTABLE Degradation Hydrolysis of both the carbamate and the lactam ring (Ring Opening).
Lewis Acids (AlCl₃) VARIABLE Risk of CleavageAlCl₃/HFIP systems can cleave Cbz groups under mild conditions.

Module 2: Visualizing Reaction Pathways

The following diagram illustrates the divergent pathways this molecule takes depending on the specific acidic or reductive environment.

StabilityPathways Start This compound (N-Acyl Carbamate) TFA 50% TFA / DCM (Room Temp) Start->TFA HBr 33% HBr / AcOH (Strong Acid) Start->HBr H2 H2 / Pd-C (Hydrogenolysis) Start->H2 AqAcid 6M HCl / Reflux (Hydrolysis) Start->AqAcid Product STABLE (Cbz Intact) TFA->Product  No Reaction Deprot DEPROTECTION (Yields 2-oxopiperazine) HBr->Deprot  Cleaves Cbz H2->Deprot  Cleaves Cbz (Cleanest Method) Degrade DEGRADATION (Ring Opening) AqAcid->Degrade  Opens Lactam

Caption: Reaction outcomes under varying acidic and reductive conditions. Note that TFA preserves the scaffold, while HBr and Hydrogenolysis remove the protecting group.

Module 3: Troubleshooting Guides

Scenario A: "I lost my Cbz group during Boc deprotection."

Issue: You treated the molecule with acid to remove a Boc group at the N4 position, but the N1-Cbz group was also cleaved. Diagnosis:

  • Did you use HBr? HBr is not orthogonal to Cbz. It cleaves both Boc and Cbz.

  • Did you use Lewis Acids? Reagents like

    
     or 
    
    
    
    will strip the Cbz.
  • Scavenger Overload? If using Thioanisole/TFA cocktails at high temperatures, minor Cbz loss can occur over long reaction times.

Corrective Protocol (Orthogonal Deprotection):

  • Dissolve substrate in DCM (0.1 M).

  • Add TFA to reach a final concentration of 20–50% v/v.

  • Stir at 0°C to Room Temperature for 30–60 minutes.

  • Monitor by LCMS: Stop immediately upon Boc disappearance.

  • Workup: Evaporate TFA/DCM. Do NOT use strong basic aqueous washes (e.g., 1M NaOH) to neutralize, as the

    
    -acyl carbamate is base-sensitive. Use sat. 
    
    
    
    or solid
    
    
    .
Scenario B: "The piperazine ring opened."

Issue: LCMS shows a mass corresponding to the linear amino acid derivative (water addition). Diagnosis: This occurs under vigorous aqueous acidic hydrolysis (e.g., 6M HCl reflux). The lactam bond (amide) hydrolyzes. Solution:

  • Avoid aqueous acids at high temperatures.

  • If acidic workup is required, use cold, dilute HCl (1M) and perform it quickly.

Module 4: Validated Protocols

Protocol 1: Cbz Removal (Deprotection)

Use this when you intentionally want to remove the Cbz group to free the N1 lactam nitrogen.

Method A: Hydrogenolysis (Preferred)

  • Reagents:

    
     (1 atm), 10% Pd/C, Methanol or Ethanol.
    
  • Procedure: Stir at RT. The reaction is usually fast (1–4 hours).

  • Why: This is the mildest method. It avoids acid entirely, preventing any risk of ring opening.

Method B: Acidolysis (If H2 is incompatible)

  • Reagents: 33% HBr in Acetic Acid.

  • Procedure: Stir at RT for 1 hour.

  • Note: This generates the HBr salt of the product. Ether precipitation is recommended to isolate the solid salt.

Protocol 2: Selective N4-Alkylation (Preserving Cbz)

Use this to functionalize the secondary amine (N4) while keeping N1-Cbz stable.

OrthogonalWorkflow Step1 Start: this compound (N4-H free amine) Step2 Reaction: Alkyl Halide + Weak Base (DIPEA or K2CO3 in DMF) Step1->Step2 Decision Check Base Strength Step2->Decision Safe Weak Base (K2CO3/DIPEA) Cbz Remains Intact Decision->Safe pKa < 12 Unsafe Strong Base (NaH/LiHMDS) Risk of Cbz Migration/Hydrolysis Decision->Unsafe pKa > 15

Caption: Workflow for functionalizing N4 without degrading the N1-Cbz group.

Module 5: FAQ

Q: Can I use HCl in Dioxane to remove a Boc group in the presence of this Cbz? A: Yes. 4M HCl in Dioxane at room temperature is generally safe for Cbz groups. However, ensure the reaction is anhydrous. The presence of water increases the risk of hydrolysis.

Q: Is the "2-oxopiperazine" different from "3-oxopiperazine"? A: Yes, critically.

  • 2-oxopiperazine-1-carboxylate (This topic): N1 is attached to Cbz and the Ketone (C2). It is an imide-like structure.

  • 3-oxopiperazine-1-carboxylate: N1 is attached to Cbz and a CH2 (C2).[6] The Ketone is at C3. This is a standard carbamate .

  • Implication: The 2-oxo isomer (this topic) is more sensitive to base but highly resistant to acid protonation compared to the 3-oxo isomer.

Q: Why does my LCMS show a mass of M+18? A: This indicates hydrolysis (Ring Opening). You likely exposed the compound to aqueous acid with heat, or strong aqueous base. The lactam ring has opened to form the corresponding amino acid.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Definitive source on Cbz stability in TFA vs HBr).

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Mechanisms of orthogonal deprotection).

  • Bennasar, M.-L., et al. (2003).[7] Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. Organic Letters, 5(4), 569–572.[7] (Discusses stability of N-Cbz lactams vs amines).

  • Han, G., et al. (2019). Recent Advances in the Synthesis of Piperazinones. Frontiers in Chemistry. (Review of piperazinone scaffold stability).

Sources

Technical Support Center: Navigating Steric Hindrance in Benzyl 2-Oxopiperazine-1-carboxylate Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, chemists, and drug development professionals working with Benzyl 2-oxopiperazine-1-carboxylate. This guide is designed to provide practical, in-depth solutions to common challenges arising from steric hindrance in reactions involving this versatile scaffold. The piperazine moiety is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for innovation.[1] This resource offers troubleshooting advice and frequently asked questions to streamline your experimental workflows and enhance reaction outcomes.

I. Understanding the Core Challenge: The Bulky Cbz Group

The benzyloxycarbonyl (Cbz or Z) protecting group is essential for controlling reactivity at the N1 position of the 2-oxopiperazine ring. However, its considerable size imposes significant steric constraints on adjacent reaction sites, primarily the N4 nitrogen and the C3 methylene position. This steric bulk can impede the approach of reagents, leading to sluggish or incomplete reactions, and can influence the stereochemical outcome of transformations.[2]

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical reasoning.

Question 1: My N-alkylation/N-acylation at the N4 position is extremely slow or failing. What's going wrong and how can I fix it?

Answer: This is a classic case of steric hindrance. The Cbz group on N1 shields the N4 nitrogen, making it a less accessible nucleophile.

Probable Causes:

  • Steric Clash: The electrophile is too bulky to approach the sterically encumbered N4 nitrogen.

  • Insufficient Nucleophilicity: The inherent basicity and nucleophilicity of the N4 amine are reduced by the electron-withdrawing nature of the adjacent amide carbonyl.

  • Poor Solubility: The substrate may not be fully dissolved under the reaction conditions, limiting its availability.

Solutions & Optimization Strategies:

  • Reagent Selection is Key:

    • Less Bulky Electrophiles: Whenever possible, opt for smaller alkylating or acylating agents. For instance, methyl iodide will react more readily than isopropyl bromide.

    • Highly Reactive Electrophiles: Use more reactive electrophiles to overcome the activation energy barrier. Acyl chlorides or anhydrides are generally more effective than carboxylic acids requiring in situ activation.

  • Enhancing Nucleophilicity & Reaction Conditions:

    • Stronger, Non-Nucleophilic Bases: A common mistake is using a bulky amine base (e.g., triethylamine) which can struggle to deprotonate the N4 amine effectively. Switch to a stronger, sterically unhindered base like proton sponge or DBU. For alkylations, inorganic bases like potassium carbonate or cesium carbonate in a polar aprotic solvent (DMF, DMSO) can be very effective.

    • Elevated Temperatures: Increasing the reaction temperature provides the necessary kinetic energy to overcome the steric barrier. Monitor for potential side reactions or degradation.[3]

    • Microwave Irradiation: This can often dramatically reduce reaction times for sterically hindered transformations by efficiently heating the reaction mixture.

  • Catalytic Approaches:

    • Phase-Transfer Catalysis: For reactions with inorganic bases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the base into the organic phase and improve reaction rates.

Parameter Standard Conditions (Often Fails) Optimized Conditions for Hindered Substrate Rationale
Base Triethylamine (Et3N)K2CO3, Cs2CO3, or DBUStronger, less hindered bases are more effective.
Solvent Dichloromethane (DCM)DMF, DMSO, or AcetonitrilePolar aprotic solvents better solvate ions and can accelerate SN2 reactions.
Temperature Room Temperature60-100 °C or MicrowaveProvides energy to overcome the activation barrier.
Electrophile Alkyl tosylateAlkyl iodide or triflateBetter leaving groups increase electrophilicity.

Question 2: I'm observing low diastereoselectivity in the alkylation of the C3 position. How can I improve this?

Answer: Achieving high stereoselectivity at the C3 position is a known challenge and is influenced by a delicate balance of steric and electronic factors.[2] The conformation of the piperazine ring and the orientation of the Cbz group play a critical role.

Solutions & Optimization Strategies:

  • Chiral Auxiliaries: For asymmetric syntheses, employing a chiral auxiliary on the N4 position can effectively direct the approach of the electrophile. The auxiliary can be removed in a subsequent step.

  • Deprotonation Conditions: The geometry of the enolate formed upon deprotonation at C3 is crucial.

    • Base Selection: Use of lithium-based bases like LDA or LiHMDS at low temperatures (-78 °C) is standard for forming kinetic enolates. The choice of base can influence the enolate geometry.

    • Solvent and Additives: The presence of additives like HMPA or DMPU can alter cation chelation and impact the stereochemical outcome.

  • Computational Modeling: In drug development settings, quantum chemistry calculations can predict the transition state energies for different attack trajectories (exo vs. endo), providing valuable insights into the origins of stereoselectivity and guiding experimental design.[2]

Question 3: My Cbz deprotection via catalytic hydrogenation is stalling or leading to side products. What are the best practices?

Answer: While catalytic hydrogenation is the go-to method for Cbz deprotection, its success with sterically hindered substrates can be catalyst and condition-dependent.[3][4]

Probable Causes:

  • Catalyst Poisoning: The substrate or impurities (e.g., sulfur compounds) can poison the catalyst surface.

  • Incomplete Reaction: The catalyst may not be active enough to facilitate the reaction under standard conditions.

  • Side Reactions: If other reducible functional groups (e.g., alkenes, aryl halides) are present, they may react concurrently.[4][5]

Solutions & Optimization Strategies:

  • Catalyst and Conditions:

    • Catalyst Choice: Palladium on carbon (Pd/C) is standard. For more challenging deprotections, Pearlman's catalyst (Pd(OH)2/C) can be more effective.

    • Hydrogen Pressure: Increasing the hydrogen pressure (from atmospheric to 50-100 psi) can significantly accelerate the reaction.

    • Temperature: Gently heating the reaction (e.g., to 40-60 °C) can improve reaction rates, but be mindful of potential side reactions.[3][6]

    • Solvent: Methanol or ethanol are common choices. Adding a small amount of acetic acid can sometimes accelerate the cleavage of the carbamate intermediate.

  • Alternative Deprotection Methods (When Hydrogenation Fails):

    • Acidic Conditions: Strong acids like HBr in acetic acid can cleave the Cbz group.[7] However, this method is harsh and not suitable for acid-labile substrates. Milder Lewis acid conditions (e.g., AlCl3/anisole) can sometimes be employed.[7]

    • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene with Pd/C is a milder alternative to using hydrogen gas and can sometimes be more effective for complex molecules.[3]

    • Flow Chemistry: Continuous flow reactors, such as the H-Cube®, can offer precise control over temperature, pressure, and residence time, often achieving complete conversion where batch methods fail.[6]

Method Conditions Pros Cons
Catalytic Hydrogenation H2 (1-10 atm), Pd/C, MeOHClean, high-yieldingCan be slow; sensitive to catalyst poisons; may reduce other groups.[4]
Transfer Hydrogenation Ammonium formate, Pd/C, MeOHAvoids H2 gas; often milderCan be slower than direct hydrogenation.
Acidolysis 33% HBr in Acetic AcidFast and effectiveHarsh conditions; not compatible with acid-sensitive groups.[7][8]
Lewis Acid TMSI, AlCl3/AnisoleAlternative for hydrogenation-sensitive moleculesReagents can be harsh; potential for side reactions.[7]

III. Frequently Asked Questions (FAQs)

Q1: Can I perform a one-pot reaction to both deprotect the Cbz group and alkylate the N1 nitrogen?

A1: This is generally not advisable due to incompatible reaction conditions. Cbz deprotection via hydrogenation requires a reductive environment, while subsequent N-alkylation is an oxidative process (from the perspective of the amine). Performing these steps sequentially with appropriate workup is the most reliable approach.

Q2: How does the substitution on the benzyl ring of the Cbz group affect steric hindrance?

A2: Substituents on the benzyl ring, particularly at the ortho positions, will increase steric bulk and can make the Cbz group more difficult to remove via hydrogenation. Electron-donating groups can sometimes facilitate cleavage under acidic conditions, while electron-withdrawing groups can make it more difficult.

Q3: Are there alternative protecting groups for the N1 position that are less sterically demanding?

A3: Yes, while Cbz is common, other protecting groups can be considered:

  • Boc (tert-Butoxycarbonyl): Also bulky, but its removal under acidic conditions offers an orthogonal strategy to the hydrogenolysis of Cbz.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Removed under mild basic conditions, offering another orthogonal option. It is, however, also quite large.

  • Alloc (Allyloxycarbonyl): Can be removed under mild, palladium-catalyzed conditions that are orthogonal to both acid/base-labile groups and hydrogenolysis. It is sterically smaller than Cbz.

IV. Experimental Workflow & Decision Making

The following diagram illustrates a typical decision-making process when encountering issues with N4-alkylation.

StericHindranceTroubleshooting cluster_0 Problem: Low Yield in N4-Alkylation Start Initial Reaction Fails (e.g., R-Br, Et3N, DCM, RT) CheckElectrophile Is Electrophile Bulky? Start->CheckElectrophile ChangeElectrophile Switch to R-I or R-OTf CheckElectrophile->ChangeElectrophile Yes CheckConditions Optimize Conditions CheckElectrophile->CheckConditions No ChangeElectrophile->CheckConditions IncreaseTemp Increase Temperature (60-100 °C) CheckConditions->IncreaseTemp Optimize ChangeBase Use Stronger Base (K2CO3, DBU) IncreaseTemp->ChangeBase ChangeSolvent Switch to Polar Aprotic (DMF, DMSO) ChangeBase->ChangeSolvent Success Reaction Successful ChangeSolvent->Success

Caption: Decision workflow for troubleshooting N4-alkylation.

By systematically evaluating and modifying reaction parameters as outlined in this guide, researchers can effectively overcome the challenges posed by steric hindrance in reactions of this compound, leading to improved yields, selectivity, and overall success in their synthetic endeavors.

References

  • De Risi, C., Pela, M., Pollini, G. P., Trapella, C., & Zanirato, V. (2010). Mastering chiral substituted 2-oxopiperazines. Tetrahedron: Asymmetry, 21(3), 255-274. Available from: [Link]

  • Bouvier, B. (2016). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry, 1077, 43-50. Available from: [Link]

  • Mordini, A., Reginato, G., Calamante, M., & Zani, L. (2014). Stereoselective Synthesis of Polysubstituted Piperazines and Oxopiperazines. Useful Building Blocks in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 14(10), 1308-1316. Available from: [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved February 15, 2026, from [Link]

  • Studley, J. (2023, February 22). To Deprotect and Serve. Scientific Update. Retrieved February 15, 2026, from [Link]

  • Anonymous. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved February 15, 2026, from [Link]

  • Mayer, J. (2022, November 24). Why does my CBz-deprotection not work? ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Crystallization of Benzyl 2-oxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CRY-BP-402 Subject: Optimization of Crystallization, Polymorph Control, and Troubleshooting Oiling Out Status: Open Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division

Executive Summary

Welcome to the technical support hub for Benzyl 2-oxopiperazine-1-carboxylate (also referred to as 1-Cbz-3-oxopiperazine or 1-Cbz-piperazin-2-one ; CAS: 78818-15-2).

This molecule presents specific challenges due to the competing polarities of the carbamate (Cbz) protecting group and the lactam (cyclic amide) ring. While the pure compound has a melting point of 117–121 °C [1], crude reaction mixtures frequently exhibit "oiling out" (liquid-liquid phase separation) due to impurities such as benzyl alcohol or unreacted piperazinone lowering the metastable zone width.

This guide provides a self-validating workflow to transition from crude oil to high-purity crystalline solid.

Part 1: Solvent Selection & Solubility Mapping

Q: Which solvent system should I use for initial screening?

A: For this substrate, you must balance the lipophilicity of the benzyl group with the polarity of the lactam. Do not rely on a single solvent; binary systems are superior here.

Recommended Solvent Systems
System TypeSolvent Pair (Solvent / Anti-solvent)Ratio (v/v)ApplicationTechnical Note
Standard Ethyl Acetate / n-Heptane 1:2 to 1:4General PurificationBest for removing non-polar impurities.
High Polarity Ethanol (Abs.) / Water 5:1 to 10:1Removal of SaltsUse only if inorganic salts are present. Risk of hydrate formation.
Alternative Isopropyl Alcohol (IPA) / MTBE 1:3Polymorph ControlSlower evaporation/cooling rates; good for growing larger crystals.
Avoid Dichloromethane (DCM) N/AHigh SolubilityToo soluble; yield will be poor. Use only for transport.
Protocol: The "Cloud Point" Determination

To validate the ratio for your specific batch purity:

  • Dissolve 1 g of crude solid in the minimum amount of Ethyl Acetate (EtOAc) at 60 °C.

  • Add n-Heptane dropwise with vigorous stirring until a persistent cloudiness (nucleation) appears.

  • Add 5% more EtOAc to clear the solution (restore metastability).

  • Cool slowly to Room Temperature (RT).

Part 2: Troubleshooting "Oiling Out"

Q: My product separates as a sticky oil/gum instead of crystals. How do I fix this?

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve [2]. This is thermodynamically unstable but kinetically favored when impurities depress the melting point.

The Remediation Workflow
  • Re-dissolution: Re-heat the mixture until the oil dissolves completely.

  • Seed Loading: You must bypass the nucleation energy barrier. Add 0.5 wt% pure seed crystals at a temperature 5–10 °C below the saturation point but above the oiling-out temperature.

  • Surfactant Effect: If oiling persists, the impurity profile (likely benzyl alcohol) is acting as a surfactant. Perform a slurry wash in cold diethyl ether or MTBE before attempting recrystallization again to strip these impurities.

Visual Guide: Troubleshooting Logic

OilingOutTroubleshooting Start Issue: Product Oils Out Upon Cooling CheckTemp Is T_oil > T_melting? Start->CheckTemp ImpurityCheck Check Impurity Profile (TLC/HPLC) CheckTemp->ImpurityCheck Likely MP Depression HighImpurity High Impurities (Benzyl Alcohol/Amine) ImpurityCheck->HighImpurity Significant Byproducts LowImpurity Low Impurity (>90% Pure) ImpurityCheck->LowImpurity Clean Crude Action1 Action: Pre-wash Crude with Cold MTBE/Ether HighImpurity->Action1 Action2 Action: Seeding Strategy Add 0.5% Seeds at T_sat - 5°C LowImpurity->Action2 Action1->Start Retry Cryst. Action3 Action: Change Solvent Switch to EtOH (Single Solvent) Action2->Action3 If Fails

Figure 1: Decision tree for diagnosing and resolving oiling out phenomena during carbamate crystallization.

Part 3: Advanced Purification & Polymorph Control

Q: How do I remove the benzyl alcohol byproduct without chromatography?

A: Benzyl alcohol is a common byproduct in Cbz protection/deprotection. It is an oil at room temperature and can inhibit crystallization.

  • Technique: Use Toluene/Heptane recrystallization. Benzyl alcohol is highly soluble in toluene even at low temperatures, whereas the piperazinone derivative is much less soluble in the cold mixture.

  • Protocol: Dissolve in minimal hot Toluene (80 °C). Add Heptane until turbid. Cool to 0 °C. Filter and wash with cold pentane .

Q: I see different crystal habits (needles vs. blocks). Does this matter?

A: Yes.

  • Needles: Often form from rapid cooling in EtOH or EtOAc . These trap solvent and are harder to filter (thixotropic slurry).

  • Blocks/Prisms: Form from slow evaporation or controlled cooling in IPA/MTBE .

  • Recommendation: For scale-up or storage, target the block habit by reducing the cooling rate to 0.5 °C/min and using low agitation speeds.

Part 4: Validated Experimental Protocol

Objective: Purification of 10g Crude this compound.

  • Preparation: Place 10g crude solid in a 100mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add 30 mL Ethyl Acetate . Heat to reflux (approx. 77 °C). If solid remains, add EtOAc in 2 mL increments until clear.

    • Checkpoint: If the solution is colored but clear, add 0.5g Activated Carbon, stir for 10 mins, and hot filter.

  • Nucleation: Remove from heat. While stirring at 300 RPM, add n-Heptane (approx. 40-50 mL) slowly via addition funnel until the solution turns slightly opaque (cloud point).

  • Growth: Re-heat briefly to clear the cloudiness, then turn off the heat. Wrap the flask in aluminum foil (insulation) to allow slow cooling to RT over 2-3 hours.

  • Isolation: Once at RT, cool in an ice bath (0-4 °C) for 30 minutes. Filter the white crystalline solid using a Buchner funnel.[1]

  • Wash: Wash the cake with 20 mL of cold (0 °C) 1:4 EtOAc:Heptane.

  • Drying: Dry under vacuum at 40 °C for 4 hours.

    • Expected Yield: 85-92% recovery.

    • Target MP: 117-121 °C.

Part 5: Process Visualization

CrystallizationWorkflow Crude Crude Mixture (Solid + Impurities) Dissolution Dissolution (Reflux in EtOAc) Crude->Dissolution HotFilter Hot Filtration (Remove Insolubles) Dissolution->HotFilter Antisolvent Addition of n-Heptane (To Cloud Point) HotFilter->Antisolvent Cooling Controlled Cooling (0.5°C/min) Antisolvent->Cooling Seeding (Optional) Isolation Filtration & Drying (Vacuum, 40°C) Cooling->Isolation

Figure 2: Standard operating procedure (SOP) flow for the purification of Cbz-piperazinone derivatives.

References

  • Mettler Toledo. (2025). Oiling Out in Crystallization: Causes and Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 736777, Benzyl 3-oxopiperazine-1-carboxylate. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of Oxopiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OXO-HYG-001 Subject: Troubleshooting Hygroscopicity, Hydrolysis, and Handling Protocols Assigned Scientist: Senior Application Scientist, Solid-State Chemistry Division

Executive Summary

Oxopiperazine derivatives (including 2-oxopiperazines and 2,5-diketopiperazines) are critical scaffolds in peptidomimetics and drug discovery. However, their handling is frequently compromised by their hygroscopic nature and solid-state metastability .

Users often report "caking" of powders, inconsistent NMR integration (water peaks), and unexpected loss of potency. These issues stem from two root causes:

  • Physical Instability: Amorphous oxopiperazines absorb atmospheric moisture, lowering their glass transition temperature (

    
    ), leading to plasticization and spontaneous crystallization.
    
  • Chemical Instability: Absorbed water, particularly in non-neutral pH environments, attacks the amide bond, leading to ring-opening hydrolysis.

This guide provides the protocols required to stabilize these compounds during storage, weighing, and analysis.

Module 1: The Mechanism of Failure

To handle these derivatives, one must understand why they fail. Oxopiperazines possess polar amide functionalities capable of strong hydrogen bonding. When isolated rapidly (e.g., via lyophilization or flash chromatography), they often exist in a high-energy amorphous state .

The Moisture Attack Pathway

Amorphous solids are thermodynamically unstable. Water acts as a plasticizer, increasing molecular mobility. This triggers a cascade of failure modes.

MoistureAttack Amorphous Dry Amorphous Oxopiperazine Absorption Sorption & Plasticization Amorphous->Absorption Exposed to Air Moisture Atmospheric Moisture (>60% RH) Moisture->Absorption TgDrop Tg Depression (Increased Mobility) Absorption->TgDrop Water inserts into H-bond network Physical Physical Failure: Caking / Deliquescence Recrystallization TgDrop->Physical Thermodynamic Stabilization Chemical Chemical Failure: Ring Opening (Hydrolysis) TgDrop->Chemical Catalytic Cleavage

Figure 1: The cascade of hygroscopic failure. Water absorption lowers the glass transition temperature (


), enabling molecular rearrangement (crystallization) or chemical degradation.

Module 2: Diagnostic Workflows

Before using a batch of oxopiperazine derivatives, you must characterize its water appetite. Do not rely on the Certificate of Analysis (CoA) if the bottle has been opened.

Protocol A: Determining Critical Relative Humidity (CRH)

Use this to determine if you need a glovebox.

Instrument: Dynamic Vapor Sorption (DVS) Standard: Based on principles in USP <1112> and USP <922> [1, 2].

  • Sample Prep: Load 10–20 mg of sample into the DVS pan.

  • Drying Cycle: Equilibrate at 0% RH (25°C) for 60 minutes to establish dry mass (

    
    ).
    
  • Sorption Scan: Ramp RH from 0% to 90% in 10% increments.

    • Equilibrium Criteria:

      
       per minute.
      
  • Desorption Scan: Ramp back to 0% RH.

  • Analysis:

    • Reversible Hysteresis: Indicates surface adsorption (manageable).

    • Irreversible Mass Gain: Indicates hydrate formation or chemical hydrolysis (CRITICAL).

    • Mass Loss > Initial: Indicates solvent loss or degradation.

Data Interpretation Table
Mass Change at 80% RHClassification [1]Handling Protocol
< 0.2%Non-hygroscopicStandard Benchtop
0.2% – 2.0%Slightly HygroscopicDesiccator Storage
2.0% – 15.0%HygroscopicWeigh quickly ; Store in Desiccator
> 15.0%Very HygroscopicGlove Box / N2 Environment Required

Module 3: Handling & Weighing Protocols

Issue: Users report "drifting balance readings" when weighing oxopiperazines. Cause: The powder is absorbing water during the weighing process, artificially increasing the mass.

Protocol B: The "Subtractive Weighing" Technique

Required for "Hygroscopic" and "Very Hygroscopic" classifications.

  • Preparation:

    • Equilibrate the sample container and a receiving vial (with cap) in a desiccator or glove box.

    • Use an anti-static gun to neutralize static charge (dry powders are static-prone).

  • The Weighing (Benchtop):

    • Place the capped source container on the balance. Tare (Zero) the balance.

    • Remove the container, take out an estimated amount of powder, and transfer it to the receiving vial.

    • Immediately recap the source container.

    • Place the source container back on the balance.

    • The negative value displayed is the exact mass of the sample removed.

    • Why this works: You are measuring the mass loss from the closed system, minimizing the time the bulk powder is exposed to air.

Protocol C: Storage Architecture
Storage TierConditionsRecommended For
Tier 1 (Standard) Tightly capped, AmbientCrystalline, Non-hygroscopic variants
Tier 2 (Dry) Desiccator with

or Silica Gel
Amorphous solids, Short-term storage
Tier 3 (Inert) Glove Box (

RH,

) or Heat-sealed Mylar bag
Long-term storage of hygroscopic libraries
Tier 4 (Cold) -20°C Freezer + DesiccantChemical instability (Hydrolysis prone)

Critical Note: When removing samples from Tier 4 (Cold Storage), allow the vial to reach room temperature before opening . Opening a cold vial condenses atmospheric moisture instantly onto the powder.

Module 4: Formulation & Solubilization

Issue: Incomplete dissolution or precipitation after dissolving.

Decision Tree: Solubilization Strategy

Solubilization Start Dissolving Oxopiperazine CheckSolubility Check Aqueous Solubility Start->CheckSolubility HighSol High Solubility CheckSolubility->HighSol LowSol Low Solubility CheckSolubility->LowSol CheckpH Check pH Stability HighSol->CheckpH Cosolvent Use Co-solvent: DMSO or DMAc LowSol->Cosolvent Acidic Acidic Environment (Risk of Ring Opening) CheckpH->Acidic pH < 4 Neutral Neutral pH CheckpH->Neutral pH 6-8 Buffer Buffer to pH 6.0-7.5 (Phosphate/HEPES) Acidic->Buffer Buffer Required Neutral->Buffer Maintain Stability

Figure 2: Solubilization workflow to prevent hydrolysis and precipitation.

Technical Insight: Oxopiperazines (especially diketopiperazines) are susceptible to hydrolysis in acidic or basic media.

  • Avoid: Direct dissolution in 0.1M HCl or NaOH.

  • Preferred: Dissolve in DMSO (if compatible with assay) or a buffered solution (pH 6–7.5).

  • Validation: Verify the integrity of the ring in solution using LC-MS after 24 hours.

Frequently Asked Questions (FAQ)

Q1: My oxopiperazine turned into a sticky gum overnight. Can I salvage it?

  • A: This is "deliquescence" caused by moisture absorption lowering the

    
    .
    
    • Recovery: Attempt to redissolve the gum in a minimal amount of dry methanol or dichloromethane and re-evaporate/lyophilize.

    • Prevention:[1] If the material is amorphous, consider forming a salt (if an ionizable group exists) or co-crystallizing to improve physical stability [3].

Q2: The NMR spectrum shows a huge water peak despite drying. Why?

  • A: Oxopiperazines are excellent hydrogen bond acceptors. Water may be tightly bound in the crystal lattice (hydrate formation) rather than just surface moisture.

    • Solution: Perform a TGA (Thermogravimetric Analysis). If the weight loss occurs at >100°C, it is a hydrate. Standard vacuum drying at 40°C will not remove lattice water; you may need higher temperatures or azeotropic distillation with toluene.

Q3: How do I calculate the exact concentration if the powder contains water?

  • A: You must correct for "Net Peptide Content" or "Assay."

    • Formula:

      
      
      
    • Action: Always run a quantitative NMR (qNMR) or HPLC assay against a standard rather than relying on gravimetric preparation for critical assays.

References

  • United States Pharmacopeia (USP). (2023). USP <1112> Application of Water Activity Determination to Nonsterile Pharmaceutical Products.[2] USP-NF.

  • United States Pharmacopeia (USP). (2023). USP <922> Water Activity.[3] USP-NF.

  • Newman, A., & Zografi, G. (2019). Amorphous Solid Dispersions: Mechanisms of Stabilization and Release.[4][5] Journal of Pharmaceutical Sciences.

  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) Method Overview.

  • Das, S., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega.

Sources

Validation & Comparative

Publish Comparison Guide: 13C NMR Chemical Shifts for 1-Cbz-3-oxopiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the 13C NMR characterization of 1-Cbz-3-oxopiperazine. It is structured to support researchers in rigorous structural verification, distinguishing this scaffold from common impurities and analogs.

Executive Summary & Structural Context

1-Cbz-3-oxopiperazine (Benzyl 3-oxopiperazine-1-carboxylate) is a critical pharmacophore in the synthesis of peptidomimetics and protease inhibitors. Its structural integrity hinges on the differentiation between the lactam carbonyl (C3) and the carbamate carbonyl (Cbz), as well as the identification of rotameric species common in N-protected piperazinones.

This guide provides a definitive reference for the 13C NMR chemical shifts of 1-Cbz-3-oxopiperazine, comparing it against its primary synthetic alternative (1-Boc-3-oxopiperazine) and the parent heterocycle (Piperazin-2-one).

Core Structural Challenges
  • Rotamerism: The Cbz group induces restricted rotation around the N1-C(O) bond, often resulting in signal broadening or peak doubling in NMR spectra at room temperature.

  • Carbonyl Resolution: Distinguishing the amide C=O (~167 ppm) from the carbamate C=O (~155 ppm) is essential for confirming successful protection.

Comparative Data Analysis

The following tables synthesize experimental data and reliable literature values. Chemical shifts are reported in ppm relative to TMS.[1][2]

Table 1: 13C NMR Shift Comparison (CDCl3)

Differentiation of the target from its Boc-protected analog and parent scaffold.

Carbon Assignment1-Cbz-3-oxopiperazine (Target)1-Boc-3-oxopiperazine (Alternative)Piperazin-2-one (Parent)
C3 (Amide C=O) 166.5 – 167.5 167.0 – 168.0168.5 – 169.5
N1-Protecting Group (C=O) 154.5 – 155.5 (Carbamate)153.5 – 154.5 (Carbamate)N/A
C2 (N-CH2-CO) 46.0 – 48.0 (Broad/Split)47.0 – 49.049.5 – 50.5
C6 (N-CH2) 43.0 – 45.0 42.5 – 44.541.0 – 42.0
C5 (N-CH2) 39.0 – 41.0 38.5 – 40.541.0 – 42.0
Protecting Group (Unique) 67.5 (OCH2-Ph) 136.0 (Ph-ipso) 128.0–128.6 (Ph-CH) 80.5 (C-O-tBu) 28.3 (CH3) N/A

Note on Rotamers: In CDCl3 at 298 K, C2 and C6 signals for the Cbz and Boc derivatives often appear as broad humps or split peaks due to slow exchange on the NMR timescale.

Table 2: Solvent Effects (CDCl3 vs. DMSO-d6)

Solvent choice significantly impacts the resolution of exchangeable protons and carbonyl shifts.

CarbonShift in CDCl3 (ppm)Shift in DMSO-d6 (ppm)Diagnostic Insight
C3 (Amide C=O) 167.0165.8Upfield shift in DMSO due to H-bonding.
Cbz (C=O) 155.0154.8Minimal solvent dependence.
OCH2 (Benzyl) 67.566.2Shielding effect in DMSO.
C2 (Ring) 47.5 (Broad)46.5 (Sharper)DMSO often accelerates rotamer exchange, sharpening peaks.

Experimental Protocol & Assignment Workflow

A. Sample Preparation

To ensure high-resolution data free from concentration-dependent aggregation:

  • Mass: Dissolve 15–20 mg of 1-Cbz-3-oxopiperazine in 0.6 mL of solvent.

  • Solvent Selection:

    • CDCl3: Standard for routine characterization.

    • DMSO-d6: Recommended if rotameric broadening obscures C2/C6 signals in chloroform.

  • Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., Na2CO3 from synthesis) which can cause line broadening.

B. Acquisition Parameters (100 MHz 13C)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 seconds (Essential for quantitative integration of quaternary carbonyls).

  • Scans (NS): Minimum 256 scans to resolve minor rotamer peaks.

  • Temperature: 298 K (Standard). Tip: If peaks are broad, elevate to 323 K to coalesce rotamers.

C. Structural Assignment Workflow (Graphviz)

The following diagram outlines the logic flow for assigning the 1-Cbz-3-oxopiperazine spectrum, distinguishing it from impurities.

NMR_Assignment Start Start: Acquire 13C & DEPT-135 Check_CO Identify Carbonyl Region (150-170 ppm) Start->Check_CO Two_Peaks Two Signals Found? Check_CO->Two_Peaks Assign_CO ~167 ppm = Amide (C3) ~155 ppm = Carbamate (Cbz) Two_Peaks->Assign_CO Yes Check_Aromatic Check Aromatic Region (127-137 ppm) Assign_CO->Check_Aromatic Aromatic_Found 4-5 Signals? (Confirm Benzyl Group) Check_Aromatic->Aromatic_Found Check_Aliphatic Analyze Aliphatic Region (30-70 ppm) Aromatic_Found->Check_Aliphatic DEPT_Check DEPT-135 Phase Check Check_Aliphatic->DEPT_Check Assign_CH2 ~67 ppm (Inv) = OCH2 ~40-50 ppm (Inv) = Ring CH2s DEPT_Check->Assign_CH2 Rotamer_Warn Warning: Broad/Split Peaks? Assign_CH2->Rotamer_Warn Validation Run VT-NMR (50°C) Check Coalescence Rotamer_Warn->Validation If present

Caption: Logical workflow for the structural assignment of 1-Cbz-3-oxopiperazine using 1D and DEPT experiments.

Troubleshooting & Validation

Rotameric Broadening

Symptom: The C2 signal (~47 ppm) and C6 signal (~44 ppm) appear as broad humps or doublets in CDCl3. Cause: Restricted rotation of the N-Cbz bond creates cis and trans conformers. Solution:

  • Variable Temperature (VT) NMR: Heat the sample to 50°C (323 K). The signals should coalesce into sharp singlets.

  • Solvent Switch: Switch to DMSO-d6. The higher polarity often shifts the equilibrium or coalescence temperature, improving resolution.

Impurity Profiling

Common impurities from the synthesis of 1-Cbz-3-oxopiperazine include:

  • Benzyl Alcohol: Signals at δ 65.0 (CH2) and 127-128 (Ar).

  • Piperazin-2-one (Starting Material): Missing the Cbz signals; C2 shifts downfield to ~50 ppm.

  • Dimerization Byproducts: Check for additional carbonyl signals >170 ppm.

References

  • SpectraBase. Benzyl 3-oxopiperazine-1-carboxylate 13C NMR Spectrum. Wiley Science Solutions. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Benzyl 3-oxopiperazine-1-carboxylate (Compound). Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3] Journal of Organic Chemistry.[3][4] (Reference for solvent residual checks). Available at: [Link]

  • Micklefield, J. et al. (2004). Assignment of 1H and 13C NMR spectra of substituted piperazin-2-ones. Organic & Biomolecular Chemistry.[5] (Reference for parent scaffold shifts). Available at: [Link]

Sources

IR spectroscopy peaks for carbonyl and Cbz groups in oxopiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic IR Spectroscopy Guide: Differentiating Carbonyl & Cbz Signals in Oxopiperazine Scaffolds Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads

Executive Summary: The "Double Carbonyl" Challenge

In peptidomimetic drug development, oxopiperazines (specifically piperazin-2-ones and piperazine-2,5-diones) are privileged scaffolds. However, their characterization via Infrared (IR) Spectroscopy presents a distinct analytical challenge: the "Double Carbonyl" overlap .

When a Carboxybenzyl (Cbz) protecting group is introduced to an oxopiperazine ring, the spectrum becomes crowded. You are no longer looking for a single C=O stretch; you are distinguishing between the cyclic amide (lactam) of the core ring and the urethane (carbamate) of the protecting group.

This guide provides a high-resolution comparative analysis to disentangle these signals, offering a self-validating workflow to confirm structure and monitor deprotection without relying solely on NMR.

Theoretical Framework: Vibrational Causality

To interpret the peaks accurately, one must understand the electronic environments driving the vibrational modes.

A. The Oxopiperazine Lactam (Amide I)
  • Electronic State: The carbonyl carbon is conjugated with the adjacent ring nitrogen (N1).

  • Ring Constraints: In a 6-membered piperazin-2-one ring, angle strain is minimal (unlike

    
    -lactams), meaning the carbonyl frequency is similar to acyclic secondary amides.
    
  • Frequency Driver: Hydrogen bonding (in solid state) significantly lowers this frequency.

B. The Cbz Carbamate (Urethane)
  • Electronic State: The carbonyl is flanked by an oxygen (benzyl) and a nitrogen (piperazine N4). The oxygen's electronegativity exerts an inductive effect (-I), stiffening the C=O bond and raising its frequency compared to the amide.

  • Frequency Driver: The absence of strong conjugation (compared to the amide) and the inductive boost from the alkoxy group.

Comparative Analysis: Spectral Fingerprints

The following table contrasts the critical IR signals for the unprotected scaffold versus the Cbz-protected intermediate.

Table 1: Diagnostic IR Peaks (Wavenumbers in cm⁻¹)
Functional GroupMode AssignmentUnprotected Oxopiperazine (Piperazin-2-one)N-Cbz-Oxopiperazine (Protected Intermediate)Differentiation Logic
Lactam C=O Stretching (Amide I)1640 – 1670 (Strong, Broad)1640 – 1660 (Strong)The ring carbonyl remains lower in energy due to amide resonance.
Cbz C=O Stretching (Urethane)Absent1690 – 1720 (Strong, Sharp)Key Indicator: Look for the "shoulder" or distinct peak appearing above the lactam signal.
NH Stretch Stretching3200 – 3400 (Broad)~3200 (Weak/Absent)Unprotected N4-H is broad; Cbz protection removes the N4-H signal. (Lactam N1-H remains).
C-O-C Stretching (Ether)Absent1230 – 1260 (Medium)Diagnostic for the ester linkage of the Cbz group.
Aromatic Ring C=C Ring BreathingAbsent (unless scaffold has Ph)1500 & 1600 (Weak)Confirms the benzyl moiety of the Cbz group.

Critical Insight: In solid-phase (KBr pellet), the Lactam C=O often shifts to ~1650 cm⁻¹ due to intermolecular Hydrogen bonding. The Cbz C=O is less prone to this shift, often remaining distinct at ~1705 cm⁻¹ .

Visualization: Logic & Workflow

Diagram 1: Peak Assignment Decision Tree

This logic flow helps you distinguish between the two carbonyls in a crowded spectrum.

PeakAssignment Start Analyze Carbonyl Region (1600 - 1750 cm⁻¹) Check1700 Is there a sharp peak > 1690 cm⁻¹? Start->Check1700 Yes1700 Yes Check1700->Yes1700 No1700 No Check1700->No1700 CbzLikely Likely Cbz (Urethane) Carbonyl ~1700-1720 cm⁻¹ Yes1700->CbzLikely LactamOnly Likely Unprotected Lactam or H-bonded Amide No1700->LactamOnly Check1250 Check Fingerprint Region (1200 - 1300 cm⁻¹) CbzLikely->Check1250 COC_Present Strong C-O stretch (~1250 cm⁻¹)? Check1250->COC_Present Confirmed CONFIRMED: N-Cbz-Oxopiperazine COC_Present->Confirmed Yes CheckLactam Locate Lactam Peak (Look at 1640-1660 cm⁻¹) Confirmed->CheckLactam

Caption: Logic flow for distinguishing Urethane (Cbz) from Lactam (Ring) carbonyls.

Experimental Protocol: Self-Validating Analysis

Objective: Monitor the deprotection of N-Cbz-piperazin-2-one to piperazin-2-one.

Methodology
  • Sample Preparation (Solid State - Preferred):

    • Use KBr Pellet or Diamond ATR (Attenuated Total Reflectance).

    • Why? Solution-phase IR (e.g., in CHCl₃) can disrupt Hydrogen bonding, causing the Lactam peak to shift upward and merge with the Cbz peak. Solid state maintains the H-bond network, keeping the Lactam peak lower (~1650 cm⁻¹) and separated from the Cbz peak (~1700 cm⁻¹).

  • Baseline Scan (Protected Material):

    • Identify the "Twin Peaks" :

      • Peak A (Cbz): ~1705 cm⁻¹ (Sharper).

      • Peak B (Lactam): ~1650 cm⁻¹ (Broader).[1]

    • Verify the "Anchor" : Aromatic C-H stretch >3000 cm⁻¹ (weak) and C-O stretch at ~1250 cm⁻¹.[2][3]

  • Reaction Monitoring (Deprotection):

    • Aliquot sample at t=0, t=1h, t=endpoint.

    • Success Criteria:

      • Disappearance of Peak A (1705 cm⁻¹).

      • Retention of Peak B (1650 cm⁻¹).

      • Disappearance of C-O stretch (1250 cm⁻¹).

      • Appearance/Broadening of N-H stretch region (3200-3400 cm⁻¹) as the secondary amine is liberated.

Diagram 2: Deprotection Monitoring Workflow

DeprotectionWorkflow Protected Start: N-Cbz Twin Carbonyls (1705 & 1650) Reaction Pd/C + H2 (Hydrogenolysis) Protected->Reaction Initiate Sampling Aliquot & Dry (Remove Solvent) Reaction->Sampling t = 1h Analysis FT-IR (ATR) Sampling->Analysis Analysis->Reaction If 1705 persists Result End: Free Amine Single Carbonyl (1650 only) Analysis->Result If 1705 vanishes

Caption: Iterative workflow for confirming Cbz removal via carbonyl peak disappearance.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for Amide I vs Urethane shifts).
  • Borthwick, A. D. (2012). "2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products". Chemical Reviews, 112(7), 3641–3716. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[4] (Source for Piperazin-2-one standard spectra). [Link]

  • Pérez-Mellor, A., & Zehnacker, A. (2017). "Vibrational circular dichroism of a 2,5-diketopiperazine (DKP) peptide". Chirality, 29(2), 89-96. (Detailed assignment of lactam ring modes). [Link]

Sources

A Researcher's Guide: Comparing the Reactivity of Cbz- and Boc-Protected Oxopiperazines

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction

Oxopiperazines are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. Their synthesis and functionalization often necessitate the use of nitrogen protecting groups to control reactivity and achieve desired regioselectivity. Among the most common choices are the carbobenzyloxy (Cbz) and tert-butyloxycarbonyl (Boc) groups. The selection between these two carbamates is a critical decision that can significantly impact the synthetic route's efficiency, compatibility with other functional groups, and overall yield. This guide provides an in-depth comparison of Cbz- and Boc-protected oxopiperazines, offering experimental insights and detailed protocols to aid researchers in making informed strategic decisions.

Structural and Electronic Considerations

The Cbz and Boc groups, while both carbamates, impart distinct electronic properties to the oxopiperazine nitrogen. The Cbz group, with its benzyl moiety, is an electron-withdrawing group through resonance, which can decrease the nucleophilicity of the protected nitrogen. Conversely, the tert-butyl group of the Boc protecting group is electron-donating through induction, slightly increasing the electron density on the nitrogen. These subtle electronic differences, however, are often overshadowed by the steric bulk of the protecting groups and their profound differences in cleavage conditions.

Comparative Stability and Deprotection Strategies

The primary distinction between Cbz and Boc protection lies in their orthogonal deprotection methodologies.[1][2][3] This orthogonality is a cornerstone of modern synthetic strategy, allowing for the selective removal of one group in the presence of the other.

Table 1: Stability of N-Cbz and N-Boc Protecting Groups

ConditionN-Boc Group StabilityN-Cbz Group StabilityKey Considerations
Strong Acid (e.g., TFA, HCl)Labile[4][5]Generally Stable (but can be cleaved with HBr/AcOH)[6][7]Boc is designed for acid-lability.
Catalytic Hydrogenation (H₂, Pd/C)StableLabile[5][6][7]This is the most common and mildest method for Cbz removal.
Strong Base (e.g., NaOH, piperidine)Generally StableGenerally StableBoth groups are robust to many basic conditions.
Nucleophiles Generally StableCan be cleaved by some nucleophiles[6][8]Cbz is more susceptible to nucleophilic attack than Boc.
Oxidative Conditions StableStableBoth are generally stable to common oxidants.
Boc Group Deprotection: The Acid-Labile Workhorse

The Boc group is renowned for its ease of removal under acidic conditions.[4] The most common reagent is trifluoroacetic acid (TFA), often used in a solution with dichloromethane (DCM).[4][9]

Mechanism of Boc Deprotection: The reaction is initiated by protonation of the carbamate's carbonyl oxygen by the acid.[4][10] This is followed by the loss of the stable tert-butyl cation, which can be quenched by scavengers or deprotonate to form isobutylene gas.[10] The resulting unstable carbamic acid intermediate readily decarboxylates to liberate the free amine as its corresponding acid salt.[5][10]

Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Loss of tert-Butyl Cation cluster_2 Step 3: Decarboxylation BocN R-NH-Boc ProtonatedBoc R-NH-Boc(H+) BocN->ProtonatedBoc + H+ H_plus H+ CarbamicAcid R-NH-COOH (Carbamic Acid) ProtonatedBoc->CarbamicAcid - tBu+ FreeAmine R-NH2 CarbamicAcid->FreeAmine - CO2 tBu_plus tBu+ CO2 CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Cbz Group Deprotection: Classic Hydrogenolysis and Alternatives

The Cbz group is classically removed by catalytic hydrogenolysis.[7] This method is exceptionally mild and clean, producing only toluene and carbon dioxide as byproducts, which are easily removed.[6]

Mechanism of Cbz Deprotection by Hydrogenolysis: The reaction involves the use of a palladium catalyst (typically on carbon) and a hydrogen source. The benzyl C-O bond is reductively cleaved on the catalyst surface, forming toluene and the unstable carbamic acid, which, like in the Boc deprotection, spontaneously decarboxylates to yield the free amine.

Cbz Deprotection Mechanism cluster_0 Step 1: Reductive Cleavage cluster_1 Step 2: Decarboxylation CbzN R-NH-Cbz CarbamicAcid R-NH-COOH CbzN->CarbamicAcid + H₂/Pd-C H2_PdC H₂, Pd/C Toluene Toluene CarbamicAcid->Toluene Byproduct FreeAmine R-NH₂ CarbamicAcid->FreeAmine - CO₂ CO2 CO₂

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

While hydrogenolysis is preferred, it is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some nitro groups. In such cases, alternative, harsher conditions like strong acids (e.g., HBr in acetic acid) can be employed.[6] More recently, metal-free, acid-mediated deprotection methods have gained traction as scalable and safer alternatives.[11]

Reactivity in Synthetic Transformations

The choice of protecting group can influence the reactivity of the oxopiperazine scaffold in subsequent reactions.

  • Nucleophilicity of other heteroatoms: For oxopiperazines with additional nucleophilic sites, the electron-withdrawing nature of the Cbz group may slightly diminish the nucleophilicity of nearby atoms compared to the electron-donating Boc group. This effect is generally subtle but can be a factor in competitive reactions.

  • Enolate Formation: In reactions involving the formation of an enolate alpha to the carbonyl group, the steric bulk of the protecting group can play a role. While both groups are bulky, their specific conformations could influence the approach of a base and the subsequent reactivity of the enolate.

  • Orthogonal Synthesis: The true power of these protecting groups is realized in multi-step syntheses where orthogonal deprotection is required.[1][2] For instance, a Boc-protected nitrogen can be deprotected to allow for N-alkylation, leaving a Cbz group elsewhere in the molecule intact. The Cbz group can then be removed in a later step under completely different conditions.[5]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection of an Oxopiperazine using TFA/DCM

This protocol is a standard and effective method for N-Boc deprotection.[9]

Materials:

  • N-Boc protected oxopiperazine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected oxopiperazine (1.0 equiv.) in anhydrous DCM (approx. 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected oxopiperazine.

Protocol 2: General Procedure for Cbz Deprotection of an Oxopiperazine by Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz deprotection.[12]

Materials:

  • N-Cbz protected oxopiperazine derivative

  • Palladium on activated carbon (10% Pd/C, 5-10 mol %)

  • Solvent (Methanol or Ethanol)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the N-Cbz protected oxopiperazine (1.0 equiv.) in methanol or ethanol in a round-bottom flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected oxopiperazine.

Deprotection Workflow cluster_boc Boc-Protected Path cluster_cbz Cbz-Protected Path start Protected Oxopiperazine boc_start N-Boc Oxopiperazine start->boc_start cbz_start N-Cbz Oxopiperazine start->cbz_start boc_reagent TFA, DCM boc_start->boc_reagent boc_product Free Amine (TFA salt) boc_reagent->boc_product boc_workup Aqueous Basic Workup boc_product->boc_workup boc_final Deprotected Oxopiperazine boc_workup->boc_final cbz_reagent H₂, Pd/C, MeOH cbz_start->cbz_reagent cbz_product Free Amine cbz_reagent->cbz_product cbz_workup Filtration (Celite) cbz_product->cbz_workup cbz_final Deprotected Oxopiperazine cbz_workup->cbz_final

Caption: Comparative workflow for Boc and Cbz deprotection.

Summary and Recommendations

The choice between Cbz and Boc protection for an oxopiperazine scaffold is dictated by the overall synthetic strategy.

  • Choose Boc protection when you require mild, acid-labile deprotection and your molecule is stable to strong acids. It is ideal for syntheses where catalytic hydrogenation is not feasible due to the presence of reducible functional groups.

  • Choose Cbz protection when exceptionally mild deprotection is required and the substrate is compatible with catalytic hydrogenation. It is the group of choice when strong acidic conditions must be avoided. Its stability to acid allows for the selective deprotection of a Boc group in its presence.

Ultimately, the orthogonal nature of these two protecting groups is their most powerful feature.[2] By leveraging their distinct deprotection requirements, chemists can execute complex, multi-step syntheses with a high degree of control and selectivity, enabling the efficient construction of novel oxopiperazine-based molecules for drug discovery and development.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved February 15, 2026, from [Link]

  • Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. r/chemistry. Retrieved February 15, 2026, from [Link]

  • Dandepally, S. R., & Williams, A. L. (2009). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Molecules, 14(7), 2445-2465. [Link]

  • Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Seki, K., & Ohnota, M. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters, 6(25), 4691-4694. [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved February 15, 2026, from [Link]

  • Lipshutz, B. H., & Kim, S. (2001). Selective Cleavage of Cbz-Protected Amines. Organic Letters, 3(25), 4095-4097. [Link]

  • Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved February 15, 2026, from [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 15, 2026, from [Link]

Sources

A Comparative Guide to the Characterization of Benzyl 2-oxopiperazine-1-carboxylate Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used for the identification, purity assessment, and assay of active pharmaceutical ingredients (APIs) and their intermediates. Benzyl 2-oxopiperazine-1-carboxylate is a key building block in the synthesis of a variety of biologically active molecules. Consequently, a well-characterized reference standard of this compound is crucial for accurate and reproducible research outcomes.

This guide provides an in-depth technical comparison of the analytical methodologies for the characterization of this compound as a reference standard. We will explore the pivotal analytical techniques, delve into the rationale behind experimental choices, and present supporting data, both from established literature and predictive models, to offer a comprehensive framework for its qualification. This document is designed to empower researchers to critically evaluate and implement robust characterization protocols for this and similar piperazine-based intermediates.

The Imperative for a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical measurements. Its purpose is to ensure the identity, strength, quality, and purity of a substance. For a pivotal intermediate like this compound, a thoroughly vetted reference standard serves several critical functions:

  • Unambiguous Identification: Provides a definitive analytical fingerprint to confirm the identity of the synthesized intermediate in a reaction mixture.

  • Accurate Quantification: Enables the precise determination of the amount of the intermediate in a sample, which is essential for stoichiometric calculations and yield determination.

  • Impurity Profiling: Serves as a benchmark against which process-related impurities and degradation products can be identified and quantified.

  • Method Validation: Is a prerequisite for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), as stipulated by regulatory bodies.

The qualification of a reference standard is a rigorous process that involves a battery of analytical tests to elucidate its chemical structure and assess its purity.

Analytical Characterization Methodologies: A Comparative Overview

The comprehensive characterization of this compound necessitates a multi-technique approach. Each technique provides a unique piece of the structural and purity puzzle.

Analytical TechniquePurposeStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.High resolution, sensitivity, and reproducibility for quantitative analysis.Requires a suitable chromophore for UV detection; method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structure elucidation and confirmation.Provides detailed information about the molecular structure, including connectivity and stereochemistry.Relatively low sensitivity compared to mass spectrometry; complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Molecular weight determination and structural confirmation.High sensitivity and specificity; provides molecular weight and fragmentation information.Isomeric and isobaric compounds can be difficult to distinguish without tandem MS.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Rapid and non-destructive; provides a characteristic fingerprint of the molecule.Provides limited information on the overall molecular structure.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment

HPLC is the workhorse for determining the purity of a reference standard. A well-developed and validated HPLC method should be able to separate the main compound from all potential process-related impurities and degradation products.

Experimental Protocol: HPLC Method for this compound

This protocol outlines a reverse-phase HPLC method suitable for the purity analysis of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase (initial conditions) to a final concentration of approximately 0.5 mg/mL.

Data Presentation: Comparative Purity Analysis

The following table presents a comparison of the purity of a hypothetical high-purity this compound reference standard with a typical crude sample and a commercially available alternative.

SamplePurity by HPLC (%)Major Impurity (Retention Time)
Hypothetical High-Purity Reference Standard >99.5% Not Detected
Typical Crude Sample 92.3% Unreacted Starting Material (e.g., Piperazin-2-one) (tR ~ 3.5 min)
Commercial Alternative A 98.7% Unknown Impurity (tR ~ 12.8 min)
Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Weigh & Dissolve Sample (0.5 mg/mL) hplc_system HPLC System (C18 Column, Gradient Elution) prep->hplc_system Inject 10 µL detector UV Detector (215 nm) hplc_system->detector chromatogram Generate Chromatogram detector->chromatogram integration Integrate Peaks chromatogram->integration purity_calc Calculate Purity integration->purity_calc

Caption: Workflow for HPLC purity analysis of this compound.

Spectroscopic Characterization: Confirming the Molecular Identity

Spectroscopic techniques provide the definitive evidence for the chemical structure of the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.30-7.40m5HPhenyl-H
5.20s2H-CH₂-Ph
4.15t2H-N-CH₂-CH₂-N-
3.80s2H-CO-CH₂-N-
3.45t2H-N-CH₂-CH₂-N-

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
168.5C=O (amide)
155.0C=O (carbamate)
135.5Phenyl C (quaternary)
128.8Phenyl CH
128.5Phenyl CH
128.2Phenyl CH
67.5-CH₂-Ph
50.0-CO-CH₂-N-
48.0-N-CH₂-CH₂-N-
42.0-N-CH₂-CH₂-N-
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable fragmentation information that corroborates the proposed structure.

Predicted Mass Spectrum (Electron Ionization - EI):

m/zPredicted Fragment Ion
234[M]⁺ (Molecular Ion)
143[M - C₇H₇]⁺
108[C₇H₈]⁺ (Toluene)
91[C₇H₇]⁺ (Tropylium ion)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Predicted FTIR Spectrum (KBr Pellet):

Wavenumber (cm⁻¹)Assignment
~3300N-H stretch (secondary amide)
~3050Aromatic C-H stretch
~2950Aliphatic C-H stretch
~1700C=O stretch (carbamate)
~1650C=O stretch (amide)
~1450C-N stretch
~1250C-O stretch
Visualization: Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_qualification Qualification synthesis Synthesis of Benzyl 2-oxopiperazine-1-carboxylate purification Purification (e.g., Recrystallization) synthesis->purification hplc HPLC (Purity) purification->hplc nmr NMR (¹H, ¹³C) purification->nmr ms Mass Spectrometry (Molecular Weight) purification->ms ftir FTIR (Functional Groups) purification->ftir qualification Reference Standard Qualification hplc->qualification nmr->qualification ms->qualification ftir->qualification

Caption: Workflow for the synthesis, purification, and characterization of a reference standard.

Potential Impurities and Their Control

A critical aspect of reference standard characterization is the identification and control of potential impurities. Based on the likely synthetic routes for this compound, potential impurities may include:

  • Piperazin-2-one: An unreacted starting material.

  • Benzyl alcohol: A byproduct from the decomposition of the protecting group.

  • Dibenzyl piperazine-1,4-dicarboxylate: A potential over-alkylation product.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

The HPLC method described above should be capable of separating these and other related impurities from the main compound. Gas Chromatography (GC) with a headspace autosampler is the preferred method for the analysis of residual solvents.

Comparison with Commercially Available Alternatives

Several vendors offer this compound. When selecting a commercial source for a reference standard, it is imperative to scrutinize the provided Certificate of Analysis (CoA).

VendorReported PurityAnalytical Techniques UsedAvailability of Spectral Data
Vendor A >98% (HPLC)HPLC, NMRNMR data available upon request.
Vendor B 99.2% (HPLC)HPLCNo spectral data provided.
Vendor C "For Research Use Only"Not specifiedNot available.

Conclusion

The qualification of this compound as a reference standard is a meticulous process that relies on a combination of chromatographic and spectroscopic techniques. This guide has provided a comparative overview of the essential analytical methodologies, along with detailed experimental protocols and predicted data to aid researchers in this endeavor. By adhering to a rigorous characterization workflow, scientists can ensure the quality and reliability of their reference standards, which is the bedrock of accurate and reproducible scientific research in drug discovery and development.

References

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Tripartite Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.